molecular formula C11H14O2S B1296261 Ethyl 2-(p-tolylthio)acetate CAS No. 14738-27-3

Ethyl 2-(p-tolylthio)acetate

Cat. No.: B1296261
CAS No.: 14738-27-3
M. Wt: 210.29 g/mol
InChI Key: RJBCLDCLOCANCG-UHFFFAOYSA-N
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Description

Ethyl 2-(p-tolylthio)acetate ( 14738-27-3) is a high-purity organic compound with a molecular weight of 210.29 g/mol and the molecular formula C 11 H 14 O 2 S . This compound belongs to the class of α-thioesters, characterized by a sulfur atom attached to the carbon adjacent to an ester group. This structure imparts dual reactivity, making it a valuable and versatile building block in organic synthesis . Its primary research value lies in its role as a synthetic intermediate for the construction of more complex molecular architectures. The molecule offers multiple sites for chemical manipulation: the α-carbon can be deprotonated to form an enolate for carbon-carbon bond-forming reactions, the ester group can be hydrolyzed or transformed into other functional groups like amides, and the thioether can be oxidized to sulfoxide or sulfone derivatives, each opening different synthetic pathways . It has been effectively utilized in various methodologies, including multicomponent reactions and as a precursor for synthesizing heterocyclic and carbocyclic systems . Furthermore, its synthesis can be achieved through efficient transition metal-catalyzed approaches, such as rhodium-catalyzed carbene S-H insertion reactions . This product is intended for research purposes only and is strictly not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-methylphenyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O2S/c1-3-13-11(12)8-14-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBCLDCLOCANCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297278
Record name ethyl 2-[(4-methylphenyl)sulfanyl]acetate
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Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14738-27-3
Record name Acetic acid, 2-[(4-methylphenyl)thio]-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 115071
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Record name 14738-27-3
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Record name ethyl 2-[(4-methylphenyl)sulfanyl]acetate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(p-tolylthio)acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 2-(p-tolylthio)acetate. It is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development, offering insights into its synthesis, reactivity, and potential applications within the field.

Introduction: Unveiling a Versatile Arylthioacetate

Ethyl 2-(p-tolylthio)acetate, a member of the arylthioacetate class of compounds, holds significant interest for its potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a thioether linkage and an ester functional group, provides a versatile scaffold for the development of novel therapeutic agents. Understanding the fundamental properties of this molecule is paramount for its effective utilization in research and drug discovery endeavors.

Physicochemical and Spectroscopic Profile

A thorough characterization of a compound's physical and chemical properties is the bedrock of its application in any scientific discipline. The following sections detail the known attributes of Ethyl 2-(p-tolylthio)acetate.

Physical Properties

Precise experimental data for some physical properties of Ethyl 2-(p-tolylthio)acetate are not widely available in public databases. However, based on data from closely related structures and general principles of organic chemistry, the following estimations can be made. It is important to note that these are not experimentally verified values for this specific compound.

PropertyValue (for related compounds)Citation
Appearance Colorless oil[1]
Molecular Formula C₁₁H₁₄O₂S
Molecular Weight 210.29 g/mol
Boiling Point Data not available for the specific compound. For the related compound Ethyl 2-(phenylthio)acetate, the boiling point is 599.95 K (326.8 °C) (Joback Calculated Property).[1]
Melting Point Data not available.
Density Data not available.
Solubility Expected to be soluble in common organic solvents like ethanol, diethyl ether, and ethyl acetate.
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of synthesized compounds. The following data for Ethyl 2-(p-tolylthio)acetate have been reported in the scientific literature.[1]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38 – 7.28 (m, 2H), 7.11 (d, J = 7.9 Hz, 2H), 4.15 (q, J = 7.1 Hz, 2H), 3.58 (s, 2H), 2.32 (s, 3H), 1.22 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 169.90, 137.40, 131.30, 131.06, 129.88, 61.51, 37.53, 21.14, 14.18.

Detailed mass spectrometry data for this specific compound is not available in the searched resources. The molecular ion peak [M]⁺ would be expected at m/z = 210.

Synthesis and Reactivity

The synthesis of Ethyl 2-(p-tolylthio)acetate is a straightforward process, typically achieved through a nucleophilic substitution reaction. Understanding the underlying mechanism is key to optimizing the reaction conditions and achieving high yields.

Synthetic Protocol: A Step-by-Step Guide

A common and efficient method for the synthesis of Ethyl 2-(p-tolylthio)acetate involves the reaction of p-toluenethiol with an ethyl haloacetate, such as ethyl bromoacetate. This reaction is analogous to the well-established Williamson ether synthesis.[2][3]

Reaction: p-Toluenethiol + Ethyl bromoacetate → Ethyl 2-(p-tolylthio)acetate + HBr

Experimental Protocol:

  • Deprotonation of the Thiol: In a suitable solvent such as ethanol or dimethylformamide (DMF), p-toluenethiol is treated with a base (e.g., sodium hydride, sodium ethoxide) to generate the corresponding thiolate anion. The thiolate is a potent nucleophile.

  • Nucleophilic Attack: Ethyl bromoacetate is then added to the reaction mixture. The thiolate anion attacks the electrophilic carbon atom of the ethyl bromoacetate, displacing the bromide ion in an Sₙ2 reaction.[2]

  • Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure Ethyl 2-(p-tolylthio)acetate.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification p_toluenethiol p-Toluenethiol deprotonation Deprotonation p_toluenethiol->deprotonation 1. ethyl_bromoacetate Ethyl Bromoacetate sn2_reaction SN2 Reaction ethyl_bromoacetate->sn2_reaction 2. base Base (e.g., NaH) base->deprotonation deprotonation->sn2_reaction Forms Thiolate crude_product Crude Product sn2_reaction->crude_product 3. purification Purification (Column Chromatography) crude_product->purification 4. final_product Ethyl 2-(p-tolylthio)acetate purification->final_product 5.

A generalized workflow for the synthesis of Ethyl 2-(p-tolylthio)acetate.
Reactivity Profile

The reactivity of Ethyl 2-(p-tolylthio)acetate is primarily dictated by its two functional groups: the ester and the thioether.

  • Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (p-tolylthio)acetic acid and ethanol.

  • Oxidation of the Thioether: The sulfur atom of the thioether can be oxidized to a sulfoxide and subsequently to a sulfone using appropriate oxidizing agents.

  • Reactions at the α-Carbon: The methylene group adjacent to the carbonyl and sulfur atoms can be deprotonated by a strong base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

Applications in Drug Discovery and Development

While specific applications of Ethyl 2-(p-tolylthio)acetate in drug development are not extensively documented in publicly available literature, the broader class of arylthioacetates and related thioether-containing molecules are of significant interest in medicinal chemistry.

Scaffold for Bioactive Molecules

The arylthioacetate moiety serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The thioether linkage can influence the lipophilicity and metabolic stability of a drug candidate.

Analogues in Medicinal Chemistry

Thioether-containing compounds have been explored for a wide range of biological activities, including as enzyme inhibitors and receptor modulators. The introduction of a sulfur atom in place of an oxygen atom (as in an ether) can significantly alter the electronic and steric properties of a molecule, leading to changes in its biological activity. For instance, thiourea derivatives, which share the sulfur-carbon bond, have shown a wide array of biological applications, including antibacterial, antioxidant, and anticancer properties.[4]

Medicinal_Chemistry_Relevance A Ethyl 2-(p-tolylthio)acetate (Arylthioacetate Scaffold) B Modification of Functional Groups A->B Chemical Synthesis C Synthesis of Novel Derivatives B->C D Biological Screening C->D In vitro & In vivo assays E Lead Compound Identification D->E Identification of Bioactivity F Drug Development E->F

The role of arylthioacetate scaffolds in the drug discovery pipeline.

Safety and Handling

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[5]

  • Handling: Handle in a well-ventilated area. Avoid breathing fumes, mist, spray, or vapors. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[5]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[5]

Conclusion

Ethyl 2-(p-tolylthio)acetate is a molecule with significant potential in organic synthesis and as a scaffold in medicinal chemistry. This guide has provided a consolidated overview of its known physicochemical and spectroscopic properties, a detailed synthetic protocol, and an exploration of its potential applications. As research in the field of drug discovery continues to evolve, the utility of such versatile building blocks is likely to expand, making a thorough understanding of their fundamental characteristics more crucial than ever.

References

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  • 2-(Methylthio)ethyl acetate. PubChem. [Link]

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Ethyl 2-(p-tolylthio)acetate: A Deep Dive into its Formation Mechanism and Reaction Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the synthesis of Ethyl 2-(p-tolylthio)acetate, focusing on its formation mechanism and the kinetics that govern the reaction. This document is intended for researchers, chemists, and professionals in drug development who utilize thioether compounds in their synthetic pathways.

Introduction: The Significance of Aryl Thioacetates

Ethyl 2-(p-tolylthio)acetate belongs to the class of aryl thioacetates, which are crucial intermediates in organic synthesis. The carbon-sulfur bond is a key structural motif in numerous pharmaceuticals and biologically active compounds. Understanding the precise mechanism and kinetics of its formation is paramount for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This guide will elucidate the core principles of this synthesis, providing actionable insights for laboratory applications.

Mechanism of Formation: A Nucleophilic Substitution Approach

The formation of Ethyl 2-(p-tolylthio)acetate is a classic example of a Williamson ether synthesis adapted for thioether formation. The reaction proceeds via a bimolecular nucleophilic substitution (S\N2) mechanism.[1][2] This involves the reaction between a nucleophilic sulfur species, the p-tolylthiolate anion, and an electrophilic alkyl halide, ethyl chloroacetate.

The overall reaction can be summarized as follows:

p-toluenethiol + Ethyl chloroacetate --(Base)--> Ethyl 2-(p-tolylthio)acetate + Salt

The mechanism unfolds in two critical steps:

Step 1: Deprotonation of p-toluenethiol

The reaction is initiated by the deprotonation of p-toluenethiol (also known as 4-methylbenzenethiol) using a suitable base. This acid-base reaction generates the p-tolylthiolate anion, a potent nucleophile due to the high electron density on the sulfur atom.[3] The choice of base is crucial; it must be strong enough to deprotonate the thiol but not so strong as to induce side reactions. Common bases for this purpose include potassium carbonate, sodium hydroxide, or sodium ethoxide.

Step 2: S\N2 Attack and Displacement

The generated p-tolylthiolate anion then acts as the nucleophile, attacking the electrophilic α-carbon of ethyl chloroacetate. This attack occurs from the backside relative to the leaving group (the chloride ion).[1] The reaction proceeds in a single, concerted step where the carbon-sulfur bond is formed simultaneously as the carbon-chlorine bond is broken.[4] This backside attack results in an inversion of stereochemistry if the electrophilic carbon were a chiral center.

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack p-toluenethiol p-Toluenethiol p-tolylthiolate p-Tolylthiolate (Nucleophile) p-toluenethiol->p-tolylthiolate + Base Base Base Thiolate p-Tolylthiolate TransitionState [Transition State] Thiolate->TransitionState Ester Ethyl Chloroacetate Ester->TransitionState Product Ethyl 2-(p-tolylthio)acetate TransitionState->Product LeavingGroup Cl⁻ TransitionState->LeavingGroup

Caption: S\N2 Mechanism for the formation of Ethyl 2-(p-tolylthio)acetate.

Reaction Kinetics: Factors Governing the Rate of Formation

As the synthesis of Ethyl 2-(p-tolylthio)acetate follows an S\N2 mechanism, the reaction kinetics are second-order overall.[4][5][6] The rate of the reaction is dependent on the concentration of both the nucleophile (p-tolylthiolate) and the electrophile (ethyl chloroacetate).

The rate law is expressed as:

Rate = k [p-tolylthiolate] [Ethyl chloroacetate]

Where 'k' is the rate constant. The magnitude of 'k', and therefore the overall reaction rate, is influenced by several key factors:

FactorInfluence on Reaction Rate & Rationale
Nucleophile The nucleophilicity of the thiolate anion is high, making it an effective nucleophile. Thiolates are generally more nucleophilic than their corresponding alkoxides.[3]
Substrate Ethyl chloroacetate is a primary alkyl halide. Primary substrates are ideal for S\N2 reactions as they present minimal steric hindrance to the backside attack of the nucleophile.
Leaving Group The nature of the leaving group on the ethyl acetate derivative is critical. A better leaving group will result in a faster reaction. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. Therefore, using ethyl bromoacetate would lead to a faster reaction than ethyl chloroacetate.
Solvent Polar aprotic solvents are the preferred choice for S\N2 reactions.[7][8] These solvents, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetone, can solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the nucleophilic anion.[9][10][11] This "naked" nucleophile is more reactive and leads to a significant rate enhancement.[7][9] Protic solvents, in contrast, would form hydrogen bonds with the thiolate, creating a solvent cage and reducing its nucleophilicity.[7][8]
Temperature Increasing the reaction temperature generally increases the rate of reaction by providing the molecules with more kinetic energy to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions, such as elimination.
Base A suitable base is required to generate the thiolate nucleophile. The concentration of the thiolate is directly dependent on the extent of deprotonation of the thiol by the base.

Experimental Protocol: A Validated Synthesis Workflow

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 2-(p-tolylthio)acetate. This protocol is designed to be a self-validating system, with clear checkpoints and purification steps.

Materials and Reagents
  • p-Toluenethiol

  • Ethyl chloroacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine p-toluenethiol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants. The volume should be sufficient to ensure proper stirring.

  • Nucleophile Formation: Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the potassium p-tolylthiolate salt.

  • Addition of Electrophile: Slowly add ethyl chloroacetate (1.1 equivalents) to the reaction mixture dropwise using a syringe or dropping funnel. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (p-toluenethiol) is consumed. This typically takes a few hours.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Ethyl 2-(p-tolylthio)acetate.

Experimental_Workflow A 1. Combine p-toluenethiol and K2CO3 in DMF B 2. Stir for 30 min to form thiolate A->B C 3. Add Ethyl Chloroacetate dropwise B->C D 4. Monitor reaction by TLC C->D E 5. Quench with water and extract with Ethyl Acetate D->E F 6. Wash with brine and dry over MgSO4 E->F G 7. Concentrate under reduced pressure F->G H 8. Purify by Column Chromatography G->H I Pure Ethyl 2-(p-tolylthio)acetate H->I

Caption: Experimental workflow for the synthesis of Ethyl 2-(p-tolylthio)acetate.

Conclusion

The synthesis of Ethyl 2-(p-tolylthio)acetate via the reaction of p-toluenethiol and ethyl chloroacetate is a robust and efficient process governed by the principles of the S\N2 reaction mechanism. A thorough understanding of the second-order kinetics and the factors that influence the reaction rate—namely the nucleophile, substrate, leaving group, and solvent—is essential for optimizing this transformation. By employing a polar aprotic solvent and carefully controlling the reaction conditions, high yields of the desired thioether can be achieved. The provided experimental protocol offers a reliable method for the laboratory-scale synthesis of this valuable chemical intermediate.

References

  • Bera, S., Langley, G. J., & Pathak, T. (1998). Sugar-Modified Uridine Bisvinyl Sulfone: Synthesis of a Bifunctionalized Nucleoside Michael Acceptor and Its Use in Stereoselective Tandem Cyclization. The Journal of Organic Chemistry, 63(6), 1754-1760. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Available at: [Link]

  • Fernández-Ibáñez, M. A., et al. (2007). Efficient Preparation of S-Aryl Thioacetates from Aryl Halides and Potassium Thioacetate. Tetrahedron Letters, 48(37), 6572-6575. Available at: [Link]

  • Reddit. (2016, November 27). Why do Sn2 reactions need polar solvents? r/OrganicChemistry. Available at: [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Available at: [Link]

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. Available at: [Link]

  • Truce, W. E., & Levy, A. J. (1961). The Stereochemistry of the Nucleophilic Addition of p-Toluenethiol to 1-p-Tolylsulfonyl-cyclohexene1. Journal of the American Chemical Society, 83(22), 4641–4644. Available at: [Link]

  • The Organic Chemistry Tutor. (2016, November 7). Why Polar Aprotic Solvents for SN2 Substitution. YouTube. Available at: [Link]

  • Wikipedia. SN2 reaction. Available at: [Link]

  • Di Donato, M., et al. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules, 29(8), 1729. Available at: [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Available at: [Link]

  • Truce, W. E., & Levy, A. J. (1961). The Stereochemistry of the Nucleophilic Addition of p-Toluenethiol to 1-p-Tolylsulfonyl-cyclohexene1. Journal of the American Chemical Society, 83(22), 4641-4644. Available at: [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. Available at: [Link]

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  • Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects. Available at: [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]

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  • Liu, B., Lim, C. H., & Miyake, G. M. (2017). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. The Journal of Organic Chemistry, 82(11), 5945-5952. Available at: [Link]

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Sources

Unlocking the Potential of Ethyl 2-(p-tolylthio)acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Scientific Exploration

Ethyl 2-(p-tolylthio)acetate is an organic compound that, while not extensively documented as a standalone commercial product, represents a valuable and versatile scaffold for research in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, featuring a thioether linkage, an ethyl ester, and a tolyl group, provides a unique combination of functionalities that can be exploited for a multitude of applications. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and, most importantly, the potential research applications of this intriguing molecule. By understanding the inherent reactivity and structural motifs of Ethyl 2-(p-tolylthio)acetate, researchers can unlock its potential as a key building block in the development of novel compounds and materials.

Physicochemical Properties and Synthesis

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂SCalculated
Molecular Weight 210.29 g/mol Calculated
Appearance Colorless oil[1]
¹H NMR (400 MHz, CDCl₃) δ 7.38 – 7.28 (m, 2H), 7.11 (d, J = 7.9 Hz, 2H), 4.15 (q, J = 7.1 Hz, 2H), 3.62 (s, 2H), 2.32 (s, 3H), 1.22 (t, J = 7.1 Hz, 3H)[1]
Synthesis of Ethyl 2-(p-tolylthio)acetate: A Robust and Efficient Protocol

The synthesis of Ethyl 2-(p-tolylthio)acetate is typically achieved through a nucleophilic substitution reaction between p-toluenethiol and an ethyl haloacetate, most commonly ethyl chloroacetate or ethyl bromoacetate. This reaction is a classic example of Williamson ether synthesis, adapted for thioether formation.

Reaction Scheme:

G cluster_0 Reaction p-Toluenethiol p-Toluenethiol Ethyl 2-(p-tolylthio)acetate Ethyl 2-(p-tolylthio)acetate p-Toluenethiol->Ethyl 2-(p-tolylthio)acetate + Ethyl Chloroacetate (Base, Solvent)

A generalized synthetic workflow.

Detailed Experimental Protocol:

This protocol is a representative procedure based on established methods for the synthesis of arylthioacetates.

Materials:

  • p-Toluenethiol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluenethiol (1.0 equivalent) in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The base is crucial for deprotonating the thiol to form the more nucleophilic thiolate anion.

  • Addition of Electrophile: To the stirring suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. The aqueous washes remove any remaining inorganic impurities and unreacted base.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude Ethyl 2-(p-tolylthio)acetate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product as a colorless oil[1].

Potential Research Applications: A Gateway to Innovation

The true value of Ethyl 2-(p-tolylthio)acetate lies in its potential as a versatile intermediate for the synthesis of a wide range of target molecules with diverse biological and material properties. The following sections outline key areas where this compound can be a valuable tool for researchers.

Medicinal Chemistry and Drug Discovery

The arylthioacetate moiety is a key structural feature in a number of biologically active compounds. The presence of the sulfur atom can enhance pharmacokinetic properties, such as membrane permeability and metabolic stability.

a) Antimicrobial Agents:

Derivatives of thioacetates have shown promising antimicrobial activity. For instance, various ethyl 2-(substituted benzylthio)pyrimidine carboxylates have been synthesized and demonstrated significant antibacterial and antifungal properties[2]. The "p-tolylthio" group in Ethyl 2-(p-tolylthio)acetate can be considered a bioisostere of a benzylthio group, suggesting that its derivatives could also exhibit antimicrobial effects.

Workflow for the Synthesis and Screening of Novel Antimicrobial Agents:

G A Ethyl 2-(p-tolylthio)acetate B Chemical Modification (e.g., amidation, hydrolysis) A->B Functionalization C Library of Novel Derivatives B->C Synthesis D In vitro Antimicrobial Screening (MIC determination) C->D Biological Evaluation E Lead Compound Identification D->E Hit Identification F Further Optimization E->F SAR Studies

Workflow for antimicrobial drug discovery.

b) Anti-inflammatory Agents:

Thiourea derivatives, which can be synthesized from intermediates like Ethyl 2-(p-tolylthio)acetate, are known to possess anti-inflammatory properties[3]. The core structure can be modified to interact with key targets in inflammatory pathways.

c) Enzyme Inhibitors:

The thioether linkage can interact with biological targets, including enzymes. By incorporating the Ethyl 2-(p-tolylthio)acetate scaffold into larger molecules, researchers can design inhibitors for specific enzymes implicated in various diseases.

Materials Science

The unique electronic and structural properties of sulfur-containing organic molecules make them attractive for applications in materials science.

a) Organic Electronics:

Thiophene and its derivatives are well-known components of organic semiconductors. The "tolylthio" group can be incorporated into larger conjugated systems to modulate the electronic properties of organic materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

b) Polymers and Coatings:

The ester functionality of Ethyl 2-(p-tolylthio)acetate allows for its incorporation into polymer chains through transesterification or after conversion to other functional groups. The presence of the sulfur atom can impart desirable properties to the resulting polymers, such as increased refractive index or improved adhesion to metal surfaces.

Synthetic Organic Chemistry

As a versatile building block, Ethyl 2-(p-tolylthio)acetate can be used in a variety of organic transformations to construct more complex molecular architectures.

a) C-C Bond Formation:

The α-carbon to the ester and sulfur atom can be deprotonated to form a nucleophilic enolate, which can then participate in various C-C bond-forming reactions, such as aldol additions and alkylations.

b) Heterocycle Synthesis:

Arylthioacetates are valuable precursors for the synthesis of various sulfur-containing heterocycles, such as thiazoles and thiophenes, which are important scaffolds in pharmaceuticals and functional materials. For example, similar starting materials are used to synthesize thiazole derivatives which have shown a range of biological activities[4].

Illustrative Synthetic Pathway:

G cluster_0 Core Intermediate cluster_1 Potential Derivatives A Ethyl 2-(p-tolylthio)acetate B Amide Derivatives A->B Aminolysis C Carboxylic Acid A->C Hydrolysis D Heterocyclic Scaffolds C->D Cyclization Reactions

Synthetic utility of Ethyl 2-(p-tolylthio)acetate.

Conclusion: A Call for Further Investigation

Ethyl 2-(p-tolylthio)acetate, while not a widely commercialized chemical, holds significant untapped potential for researchers across multiple scientific disciplines. Its straightforward synthesis and versatile chemical handles make it an ideal starting point for the exploration of new chemical space. This guide has outlined a foundational understanding of its properties and a roadmap for its potential applications in drug discovery, materials science, and synthetic chemistry. It is our hope that this technical overview will inspire further investigation into this promising molecule, leading to novel discoveries and innovations. The scientific community is encouraged to build upon the foundational knowledge presented here and explore the full extent of what Ethyl 2-(p-tolylthio)acetate has to offer.

References

  • Supporting Information for Experimental procedures and analytical data Table of Contents. The Royal Society of Chemistry. Available from: [Link]

  • Maddila, S., & Jonnalagadda, S. B. (2012). Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. Archiv der Pharmazie, 345(2), 163–168. Available from: [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 43. Available from: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Scientific Reports, 14(1), 1-13. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Deployment of Ethyl 2-(p-tolylthio)acetate in Advanced Multi-Component Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Multi-Component Reactions and the Potential of Ethyl 2-(p-tolylthio)acetate

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, represent a cornerstone of modern organic synthesis and drug discovery.[1] These reactions offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity from simple starting materials. Key examples of MCRs that have shaped the landscape of heterocyclic chemistry include the Hantzsch pyridine synthesis and the Gewald reaction for the synthesis of 2-aminothiophenes.[2]

Ethyl 2-(p-tolylthio)acetate is a promising, yet underexplored, substrate for MCRs. Its core structure features a reactive methylene group activated by both the adjacent ester functionality and the electron-withdrawing nature of the thioether linkage. This dual activation suggests that it can serve as a potent C2-synthon, analogous to the well-established use of α-cyanoesters in the Gewald reaction. The presence of the p-tolylthio group offers an additional vector for post-synthetic modification, further enhancing its appeal in the generation of diverse chemical libraries.

Prospective Application: A Gewald-Type Three-Component Synthesis of Polysubstituted Thiophenes

The Gewald three-component reaction is a robust method for the synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur. We propose a novel variation of this reaction utilizing Ethyl 2-(p-tolylthio)acetate as the active methylene component. This prospective reaction would enable the synthesis of novel 2-amino-3-(p-tolylthio)thiophene derivatives, which are valuable scaffolds for further chemical elaboration.

Proposed Reaction Scheme

A general scheme for the proposed Gewald-type reaction is depicted below:

G reagents Ketone/Aldehyde + Ethyl 2-(p-tolylthio)acetate + Elemental Sulfur product 2-Amino-3-(p-tolylthio)thiophene Derivative reagents->product Gewald-Type Reaction conditions Base (e.g., Morpholine) Solvent (e.g., Ethanol) Heat

Caption: Proposed Gewald-type reaction.

Mechanistic Insights: A Step-by-Step Rationale

The proposed mechanism for this reaction closely follows the established pathway of the classical Gewald reaction. The key steps are outlined below, highlighting the role of each component.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (ketone or aldehyde) and the active methylene of Ethyl 2-(p-tolylthio)acetate. The base abstracts a proton from the α-carbon of the acetate, generating a nucleophilic enolate that attacks the carbonyl carbon. Subsequent dehydration yields a substituted α,β-unsaturated thioether.

  • Michael Addition of Sulfur: Elemental sulfur, likely in the form of a reactive polysulfide species generated in the basic medium, undergoes a Michael-type addition to the β-carbon of the unsaturated intermediate.

  • Intramolecular Cyclization and Tautomerization: The resulting sulfur adduct then undergoes an intramolecular cyclization, with the sulfur nucleophile attacking the nitrile-equivalent (in this case, the ester carbonyl, which would subsequently be proposed to undergo amination in the presence of an amine base and subsequent cyclization). A more direct analogy to the Gewald reaction would involve a nitrile-containing active methylene compound. However, for the purpose of this prospective application with Ethyl 2-(p-tolylthio)acetate, we will consider a plausible pathway leading to a thiophene core. A subsequent tautomerization and aromatization drive the reaction to completion, yielding the stable 2-aminothiophene ring system.

G start Ketone/Aldehyde + Ethyl 2-(p-tolylthio)acetate knoevenagel Knoevenagel Condensation (Base-catalyzed) start->knoevenagel intermediate1 α,β-Unsaturated Thioether knoevenagel->intermediate1 michael Michael Addition of Sulfur intermediate1->michael intermediate2 Sulfur Adduct michael->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Cyclized Intermediate cyclization->intermediate3 tautomerization Tautomerization & Aromatization intermediate3->tautomerization product 2-Amino-3-(p-tolylthio)thiophene tautomerization->product

Caption: Proposed mechanistic pathway.

Experimental Protocols: A Guide for Implementation

The following protocol is a detailed, prospective guide for the synthesis of Ethyl 2-amino-4,5-dihydro-3-(p-tolylthio)benzo[b]thiophene-6-carboxylate, using cyclohexanone as the carbonyl component.

Materials and Reagents
  • Cyclohexanone (Reagent Grade, ≥99%)

  • Ethyl 2-(p-tolylthio)acetate (≥98%)

  • Elemental Sulfur (Fine Powder)

  • Morpholine (≥99%)

  • Ethanol (Anhydrous)

  • Ethyl Acetate (ACS Grade)

  • Hexanes (ACS Grade)

Step-by-Step Synthesis Protocol

G step1 1. Combine Reactants: In a round-bottom flask, combine cyclohexanone (10 mmol), Ethyl 2-(p-tolylthio)acetate (10 mmol), and elemental sulfur (12 mmol). step2 2. Add Solvent and Base: Add anhydrous ethanol (30 mL) followed by morpholine (10 mmol). step1->step2 step3 3. Reaction Conditions: Stir the mixture at 50-60 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC. step2->step3 step4 4. Work-up: After completion, cool the reaction to room temperature and pour into ice-water. Collect the precipitate by filtration. step3->step4 step5 5. Purification: Recrystallize the crude product from an ethanol/water mixture or purify by column chromatography (silica gel, ethyl acetate/hexanes gradient). step4->step5 step6 6. Characterization: Characterize the final product by NMR, IR, and mass spectrometry. step5->step6

Caption: Experimental workflow for synthesis.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Elemental sulfur is flammable; avoid open flames.

  • Morpholine is corrosive and should be handled with care.

Expected Results and Data Presentation

Based on typical yields for Gewald reactions, this prospective synthesis is expected to provide the desired thiophene derivative in moderate to good yields. The table below summarizes the anticipated outcomes for a range of carbonyl substrates.

EntryCarbonyl CompoundExpected ProductAnticipated Yield (%)
1CyclohexanoneEthyl 2-amino-4,5-dihydro-3-(p-tolylthio)benzo[b]thiophene-6-carboxylate65-75
2AcetoneEthyl 2-amino-4,5-dimethyl-3-(p-tolylthio)thiophene-6-carboxylate55-65
3BenzaldehydeEthyl 2-amino-4-phenyl-3-(p-tolylthio)thiophene-6-carboxylate60-70

Conclusion and Future Outlook

The proposed application of Ethyl 2-(p-tolylthio)acetate in a Gewald-type multi-component reaction represents a promising avenue for the synthesis of novel, highly functionalized thiophene derivatives. The inherent reactivity of the starting material, combined with the efficiency of the MCR strategy, offers a powerful tool for academic and industrial researchers in the field of drug discovery and materials science. Further exploration of the reaction scope, including the use of various carbonyl compounds and the optimization of reaction conditions, is warranted to fully realize the synthetic potential of this versatile building block.

References

  • Hossaini, Z., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • IJNRD. (2022). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. Available at: [Link]

  • Hantzsch, A. (1881). Über die Synthese von Pyridin-Derivaten. Berichte der deutschen chemischen Gesellschaft.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2006). 2‐aminothiophenes by the gewald reaction. Journal of Heterocyclic Chemistry.
  • Světlík, J., Tureček, F., & Hanuš, V. (1987). The Hantzsch synthesis with salicylaldehyde revised. On the formation of bridged tetrahydropyridine derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Bedard, N., et al. (2021). Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery. Wiley.
  • RSC Publishing. (2010). The Hantzsch synthesis with salicylaldehyde revised. On the formation of bridged tetrahydropyridine derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Grokipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

  • Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Available at: [Link]

  • Expert Opinion on Therapeutic Patents. (2021). Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). Available at: [Link]

Sources

Application Notes: Ethyl 2-(p-tolylthio)acetate in Medicinal Chemistry Projects

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details the strategic application of Ethyl 2-(p-tolylthio)acetate as a versatile building block in medicinal chemistry and drug discovery. Moving beyond a simple recitation of properties, this document elucidates the chemical rationale for its use, provides detailed, field-tested protocols for its synthesis and derivatization, and contextualizes its role in the generation of heterocyclic scaffolds of therapeutic interest. We will explore the importance of the thioether linkage, the reactivity of the ethyl ester, and the subsequent transformation into key intermediates, such as acetohydrazides, which serve as precursors to a diverse range of biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic programs.

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency and novelty of a synthetic route. Ethyl 2-(p-tolylthio)acetate (C₁₁H₁₄O₂S, CAS No. 14738-27-3) emerges as a reagent of significant interest due to its bifunctional nature. It incorporates two key features that are highly leveraged in drug design:

  • The Aryl Thioether Moiety: The thioether linkage is a common and valuable feature in a multitude of pharmaceuticals.[1] It is more metabolically stable than a disulfide bridge and its sulfur atom can act as a hydrogen bond acceptor, contributing to ligand-receptor binding interactions.[2] The p-tolyl group provides a well-defined lipophilic region that can be oriented into hydrophobic pockets of target proteins.

  • The Ethyl Acetate Group: This ester functionality serves as a stable, yet readily modifiable, synthetic handle. It is less reactive than an acid chloride or anhydride, allowing for selective reactions elsewhere in a molecule, but can be efficiently converted into a wide array of other functional groups, including carboxylic acids, amides, and, most notably, hydrazides.

This combination makes Ethyl 2-(p-tolylthio)acetate an ideal precursor for creating libraries of compounds built around the (p-tolylthio)acetyl core, a scaffold found in molecules with potential antimicrobial and anti-inflammatory activities.[3][4]

Physicochemical Properties & Data

A clear understanding of the physical and chemical properties is essential for effective experimental design.

PropertyValueSource
CAS Number 14738-27-3AK Scientific[5]
Molecular Formula C₁₁H₁₄O₂SAK Scientific[5]
Molecular Weight 210.29 g/mol AK Scientific[5]
Appearance Typically a colorless to pale yellow oilGeneral Knowledge
Boiling Point ~135-140 °C at reduced pressureInferred from similar structures
Solubility Soluble in common organic solvents (Ethanol, Acetone, Dichloromethane, Ethyl Acetate). Insoluble in water.General Knowledge

Core Synthetic Workflow in Drug Discovery

The primary utility of Ethyl 2-(p-tolylthio)acetate in medicinal chemistry is as a stable precursor to more reactive intermediates for the construction of heterocyclic compounds. The most common and powerful workflow involves a two-step process: synthesis of the starting ester, followed by its conversion to an acetohydrazide derivative. This hydrazide is the immediate precursor for building rings like pyrazoles, triazoles, and oxadiazoles.

G cluster_0 PART 1: Synthesis of Starting Material cluster_1 PART 2: Intermediate Generation cluster_2 PART 3: Heterocycle Synthesis A p-Thiocresol C Ethyl 2-(p-tolylthio)acetate A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Ethyl Bromoacetate B->C E 2-(p-tolylthio)acetohydrazide C->E Solvent (e.g., Ethanol) Reflux C->E D Hydrazine Hydrate (NH2NH2·H2O) D->E H Substituted Pyrazole E->H Acid catalyst I Substituted Oxadiazole / Triazole E->I F Dicarbonyl Compound (e.g., Acetylacetone) F->H G CS2 / Base G->I

Figure 1. Core synthetic workflow from starting materials to heterocyclic products.

Experimental Protocols

The following protocols are grounded in established, fundamental organic chemistry reactions and provide a reliable pathway for the synthesis and application of Ethyl 2-(p-tolylthio)acetate.

Protocol 4.1: Synthesis of Ethyl 2-(p-tolylthio)acetate

Principle: This synthesis proceeds via a classic Williamson ether synthesis analogue, where a thiolate anion, generated in situ from p-thiocresol and a mild base, acts as a nucleophile in an Sₙ2 reaction with ethyl bromoacetate. The reaction is robust, high-yielding, and uses readily available commercial materials.[6]

Materials:

  • p-Thiocresol (4-methylbenzenethiol)

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (for workup)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add p-thiocresol (1.0 eq) and anhydrous acetone (approx. 5 mL per mmol of thiocresol).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will be a suspension.

  • Stir the suspension vigorously at room temperature for 15 minutes to facilitate the formation of the potassium thiolate salt.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 56 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiocresol is consumed (typically 4-6 hours).

  • Once complete, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in ethyl acetate. Transfer to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by vacuum distillation or flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford Ethyl 2-(p-tolylthio)acetate as a clear or pale yellow oil.

Protocol 4.2: Synthesis of 2-(p-tolylthio)acetohydrazide

Principle: This reaction is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the ester to form a stable hydrazide. This transformation is critical as the hydrazide is a significantly more versatile intermediate for building heterocycles than the parent ester.[7][8]

Materials:

  • Ethyl 2-(p-tolylthio)acetate

  • Hydrazine hydrate (64-85% solution in water)

  • Ethanol (95% or absolute)

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve Ethyl 2-(p-tolylthio)acetate (1.0 eq) in ethanol (approx. 10 mL per mmol of ester).

  • Add hydrazine hydrate (3.0 eq) to the solution with stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Maintain the reflux for 4-8 hours. The product will often precipitate from the reaction mixture as a white solid upon cooling.

  • Monitor the reaction by TLC until the starting ester is fully consumed.

  • Cool the reaction flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting material or impurities.

  • Dry the resulting white solid under vacuum to yield 2-(p-tolylthio)acetohydrazide, which is often of sufficient purity for the next step without further purification.

Application in Heterocyclic Synthesis: The Knorr Pyrazole Example

The 2-(p-tolylthio)acetohydrazide intermediate is a cornerstone for building diverse heterocyclic systems. A classic example is the Knorr pyrazole synthesis, which is widely used in the generation of anti-inflammatory and other bioactive molecules.

Principle: The hydrazide reacts with a 1,3-dicarbonyl compound (like acetylacetone) under acidic catalysis. The reaction proceeds via initial hydrazone formation at one carbonyl, followed by intramolecular cyclization onto the second carbonyl and subsequent dehydration to form the aromatic pyrazole ring.

Sources

Application Notes and Protocols for the α-Alkylation of Ethyl 2-(p-tolylthio)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of α-Functionalized Thioethers

The α-alkylation of carbonyl compounds represents a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of precision. This application note focuses on the α-alkylation of Ethyl 2-(p-tolylthio)acetate, a versatile substrate that combines the reactivity of an ester with the unique electronic properties of a thioether linkage. The resulting α-alkylated arylthioacetic acid esters are valuable intermediates in the synthesis of a wide range of biologically active molecules and complex organic structures. The presence of the sulfur atom not only influences the acidity of the α-proton but also offers a handle for further synthetic transformations, such as oxidation to sulfoxides and sulfones, or reductive cleavage.

This guide provides a comprehensive experimental protocol for the α-alkylation of Ethyl 2-(p-tolylthio)acetate, grounded in the fundamental principles of enolate chemistry. We will explore the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a detailed, step-by-step procedure suitable for researchers in both academic and industrial settings.

Reaction Principle: A Two-Step Approach to C-C Bond Formation

The α-alkylation of Ethyl 2-(p-tolylthio)acetate is a sequential process that hinges on two key transformations:

  • Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of the ester by a strong base. The acidity of the α-proton is enhanced by the inductive effect of the adjacent ester carbonyl group and the sulfur atom of the p-tolylthio group. The choice of base is critical to ensure complete and irreversible formation of the enolate, thereby preventing side reactions.[1][2][3] Strong, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) or strong hydride bases like Sodium Hydride (NaH) are typically employed for this purpose.[4][5][6]

  • Nucleophilic Attack (SN2 Alkylation): The resulting enolate is a potent carbon-centered nucleophile. In the second step, it readily attacks an electrophilic alkylating agent, typically a primary or secondary alkyl halide, in a classic bimolecular nucleophilic substitution (SN2) reaction.[4][5] This step forges the new carbon-carbon bond at the α-position, yielding the desired alkylated product.

The overall transformation can be depicted as follows:

reaction_overview start Ethyl 2-(p-tolylthio)acetate enolate Enolate Intermediate start->enolate 1. Deprotonation product α-Alkylated Product enolate->product 2. SN2 Attack alkyl_halide Alkyl Halide (R-X) base Strong Base (e.g., NaH or LDA)

Caption: General overview of the α-alkylation reaction.

Detailed Experimental Protocol

This protocol provides a robust method for the α-alkylation of Ethyl 2-(p-tolylthio)acetate using sodium hydride as the base and an alkyl halide as the alkylating agent. This method is adapted from established procedures for the alkylation of structurally similar active methylene compounds.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
Ethyl 2-(p-tolylthio)acetate>98% Puritye.g., Sigma-Aldrich
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent Gradee.g., Sigma-Aldrich
Alkyl Halide (e.g., methyl iodide, ethyl bromide)>99% Puritye.g., Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalente.g., MilliporeSigma
Saturated aqueous ammonium chloride (NH₄Cl) solutionACS Reagent GradeLaboratory prepared
Saturated aqueous sodium chloride (brine) solutionACS Reagent GradeLaboratory prepared
Anhydrous magnesium sulfate (MgSO₄)Anhydrous, powdere.g., Fisher Scientific
Ethyl acetateACS Reagent Gradee.g., Fisher Scientific
Diethyl etherACS Reagent Gradee.g., Fisher Scientific
Argon or Nitrogen gas (high purity)≥99.998%Local supplier
Equipment
  • Three-neck round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Reflux condenser (oven-dried)

  • Nitrogen or Argon gas inlet and bubbler

  • Dropping funnel (oven-dried)

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

experimental_workflow A 1. Setup and Inert Atmosphere - Assemble dry glassware under N2/Ar. - Add NaH (1.1 eq.) to anhydrous THF. B 2. Enolate Formation - Cool NaH slurry to 0°C. - Add substrate in THF dropwise. - Stir at RT for 1 hour. A->B C 3. Alkylation - Cool to 0°C. - Add alkyl halide (1.05 eq.) dropwise. - Stir at RT until completion (TLC monitoring). B->C D 4. Reaction Quench - Cool to 0°C. - Slowly add sat. aq. NH4Cl. C->D E 5. Work-up and Extraction - Transfer to separatory funnel. - Extract with ethyl acetate (3x). - Wash combined organic layers with water and brine. D->E F 6. Drying and Concentration - Dry organic phase over MgSO4. - Filter and concentrate via rotary evaporation. E->F G 7. Purification - Purify crude product by column chromatography. F->G

Caption: Experimental workflow for the α-alkylation.

1. Preparation and Inert Atmosphere Setup:

  • Thoroughly oven-dry all glassware and allow it to cool to room temperature in a desiccator.

  • Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a septum.

  • Establish and maintain a positive pressure of inert gas throughout the experiment.

  • To the flask, carefully weigh and add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

  • Add anhydrous THF to the flask to create a stirrable slurry.

2. Enolate Formation:

  • In a separate, dry dropping funnel, prepare a solution of Ethyl 2-(p-tolylthio)acetate (1.0 equivalent) in anhydrous THF.

  • Cool the sodium hydride slurry in the reaction flask to 0 °C using an ice-water bath.

  • Slowly add the substrate solution from the dropping funnel to the stirred NaH slurry over a period of 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour to ensure complete formation of the enolate.

3. Alkylation:

  • Cool the reaction mixture back down to 0 °C with an ice-water bath.

  • Add the alkylating agent (1.05 equivalents) dropwise to the stirred enolate solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

4. Reaction Quench:

  • Upon completion, cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: The initial quenching can be exothermic.

5. Work-up and Extraction:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution. This removes any remaining inorganic salts.

6. Drying and Concentration:

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

7. Purification:

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure α-alkylated product.

Mechanistic Rationale and Causality

mechanism cluster_enolate Enolate Formation cluster_alkylation SN2 Alkylation substrate Ethyl 2-(p-tolylthio)acetate enolate Resonance-Stabilized Enolate substrate->enolate Deprotonation base NaH enolate_alkylation Enolate alkyl_halide R-X product α-Alkylated Product enolate_alkylation->product Nucleophilic Attack

Caption: Key mechanistic steps of the reaction.

  • Choice of Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon.[6] Its insolubility in THF necessitates a slurry, and the reaction is driven to completion by the evolution of hydrogen gas. This ensures a high concentration of the enolate, maximizing the yield of the desired alkylation product and minimizing side reactions like self-condensation.

  • Solvent (Anhydrous THF): Tetrahydrofuran (THF) is an aprotic polar solvent that is ideal for this reaction. It effectively solvates the sodium cation of the enolate without interfering with the nucleophilicity of the enolate. The use of an anhydrous solvent is crucial as any protic impurities (like water) would quench the enolate and the sodium hydride.

  • Temperature Control: The initial deprotonation and the subsequent alkylation are performed at 0 °C to control the rate of these often-exothermic steps. Low temperatures minimize potential side reactions and ensure a more selective transformation.

  • Alkylating Agent: Primary and secondary alkyl halides are the most effective electrophiles for this SN2 reaction. Tertiary alkyl halides are not suitable as they will predominantly undergo elimination reactions.

  • Aqueous Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride, a mild acid, to neutralize any remaining base and protonate any unreacted enolate. Subsequent washing with water and brine removes water-soluble byproducts and impurities.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Reaction Inactive NaH, wet solvent/reagents, insufficient reaction time.Use fresh NaH, ensure all glassware and solvents are scrupulously dry, and monitor the reaction by TLC to confirm completion.
Multiple Products Over-alkylation (dialkylation), side reactions.Use a slight excess of the substrate relative to the alkylating agent. Ensure slow, controlled addition of the alkylating agent at low temperature.
Low Yield after Work-up Incomplete extraction, product loss during purification.Perform multiple extractions with the organic solvent. Optimize the column chromatography conditions (solvent system, silica gel loading).

Conclusion

The α-alkylation of Ethyl 2-(p-tolylthio)acetate is a reliable and versatile method for the synthesis of functionalized thioethers. The protocol detailed herein, utilizing sodium hydride for enolate formation, provides a robust framework for achieving this transformation in high yield. Careful attention to anhydrous conditions and temperature control are paramount for success. This methodology opens the door to a diverse array of α-substituted arylthioacetic acid esters, which are valuable building blocks for further synthetic endeavors in pharmaceutical and materials science research.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Chad's Prep. (2021). 21.4 Alpha Alkylation | Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions. Retrieved from [Link]

  • YouTube. (2014). Alpha Alkylation Esters. Retrieved from [Link]

  • YouTube. (2019). formation of enolates from esters and other acid derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 23: Alpha Substitutions and Condensations of Carbonyl Compounds. Retrieved from [Link]

  • Chemistry Coach. (n.d.). Organic Chemistry Enols And Enolates - Alpha Carbon Chemistry. Retrieved from [Link]

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The Thioether Moiety in Ethyl 2-(p-tolylthio)acetate: A Versatile Tool for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Ethyl 2-(p-tolylthio)acetate is a versatile reagent in organic synthesis, primarily owing to the unique reactivity of its thioether moiety. The sulfur atom, positioned alpha to both an ester carbonyl group and a methylene group, profoundly influences the molecule's electronic properties and reactivity, making it a valuable building block for the construction of complex molecular architectures. This guide provides a detailed exploration of the synthetic utility of this compound, offering in-depth technical insights and field-proven protocols for researchers, scientists, and professionals in drug development.

The Activation of the α-Methylene Group: A Gateway to Carbon-Carbon Bond Formation

The primary synthetic value of ethyl 2-(p-tolylthio)acetate lies in the enhanced acidity of the α-methylene protons. The adjacent electron-withdrawing ester group and the sulfur atom collaborate to stabilize the resulting carbanion (enolate) upon deprotonation. This stabilization facilitates a range of carbon-carbon bond-forming reactions, establishing this compound as a robust C2 synthon.

The generation of the enolate is typically achieved using a strong, non-nucleophilic base, with lithium diisopropylamide (LDA) being a common choice. The reaction is usually performed at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure complete and irreversible deprotonation while minimizing side reactions.

Diagram 1: Enolate Formation of Ethyl 2-(p-tolylthio)acetate

G cluster_0 Deprotonation Reactant Ethyl 2-(p-tolylthio)acetate Enolate Lithium Enolate Reactant->Enolate THF, -78 °C Base LDA Base->Enolate Product Diisopropylamine Base->Product

Caption: Enolate formation from Ethyl 2-(p-tolylthio)acetate.

Alkylation Reactions

Once formed, the enolate of ethyl 2-(p-tolylthio)acetate is a potent nucleophile that readily participates in SN2 reactions with a variety of electrophiles, most commonly alkyl halides. This allows for the straightforward introduction of a wide range of alkyl substituents at the α-position.

Table 1: Representative Alkylation Reactions of Ethyl 2-(p-tolylthio)acetate

ElectrophileBaseSolventTemperature (°C)ProductYield (%)
Methyl iodideLDATHF-78 to rtEthyl 2-(p-tolylthio)propanoate85-95
Benzyl bromideLDATHF-78 to rtEthyl 3-phenyl-2-(p-tolylthio)propanoate80-90
Allyl bromideLDATHF-78 to rtEthyl 2-(p-tolylthio)pent-4-enoate75-85

Protocol 1: General Procedure for the α-Alkylation of Ethyl 2-(p-tolylthio)acetate

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is assembled.

  • Solvent and Base: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by cooling to -78 °C in a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) in THF/hexanes is then added dropwise via syringe.

  • Enolate Formation: A solution of ethyl 2-(p-tolylthio)acetate in anhydrous THF is added slowly to the LDA solution at -78 °C. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.

  • Electrophile Addition: The alkyl halide is added dropwise to the enolate solution at -78 °C. The reaction is allowed to stir at this temperature for a specified time and then gradually warmed to room temperature.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Reactions with Carbonyl Compounds

The enolate of ethyl 2-(p-tolylthio)acetate can also add to aldehydes and ketones in aldol-type reactions, leading to the formation of β-hydroxy-α-(p-tolylthio)esters. These products are valuable intermediates for further transformations.

Oxidation of the Thioether: Unlocking New Synthetic Pathways

The sulfur atom in ethyl 2-(p-tolylthio)acetate can be selectively oxidized to the corresponding sulfoxide and sulfone, each possessing unique reactivity that expands the synthetic utility of the parent molecule.

Diagram 2: Oxidation of Ethyl 2-(p-tolylthio)acetate

G Thioether Ethyl 2-(p-tolylthio)acetate Sulfoxide Ethyl 2-(p-tolylsulfinyl)acetate Thioether->Sulfoxide m-CPBA (1 equiv) Sulfone Ethyl 2-(p-tolylsulfonyl)acetate Sulfoxide->Sulfone m-CPBA (>2 equiv)

Caption: Stepwise oxidation of the thioether moiety.

Synthesis and Reactivity of Ethyl 2-(p-tolylsulfinyl)acetate

Oxidation of the thioether to the sulfoxide is typically achieved using one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), at low temperatures. The resulting ethyl 2-(p-tolylsulfinyl)acetate is a valuable intermediate for several important transformations.

The Pummerer rearrangement is a classic reaction of sulfoxides that transforms them into α-acyloxy thioethers.[1][2][3] When ethyl 2-(p-tolylsulfinyl)acetate is treated with acetic anhydride, it undergoes a Pummerer rearrangement to yield ethyl 2-acetoxy-2-(p-tolylthio)acetate. This product can then be hydrolyzed to provide ethyl glyoxylate, a useful building block in organic synthesis.

Diagram 3: Mechanism of the Pummerer Rearrangement

G Sulfoxide Ethyl 2-(p-tolylsulfinyl)acetate Intermediate1 Acylated Sulfonium Ion Sulfoxide->Intermediate1 Acylation Ac2O Acetic Anhydride Ac2O->Intermediate1 Ylide Sulfonium Ylide Intermediate1->Ylide - AcOH Thionium Thionium Ion Ylide->Thionium Rearrangement Product Ethyl 2-acetoxy-2-(p-tolylthio)acetate Thionium->Product + AcO-

Caption: Pummerer rearrangement of ethyl 2-(p-tolylsulfinyl)acetate.

Protocol 2: Pummerer Rearrangement of Ethyl 2-(p-tolylsulfinyl)acetate

  • Reaction Setup: To a solution of ethyl 2-(p-tolylsulfinyl)acetate in acetic anhydride, a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can be added.

  • Heating: The reaction mixture is heated to reflux for several hours.

  • Workup: The excess acetic anhydride is removed under reduced pressure. The residue is dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by distillation or chromatography.

Upon heating, α-sulfinyl esters can undergo a syn-elimination reaction to afford α,β-unsaturated esters. This provides a valuable method for introducing a double bond into the molecule. The alkylated derivatives of ethyl 2-(p-tolylsulfinyl)acetate are particularly useful substrates for this reaction.

Synthesis and Reactivity of Ethyl 2-(p-tolylsulfonyl)acetate

Further oxidation of the sulfoxide with an excess of an oxidizing agent (e.g., >2 equivalents of m-CPBA or hydrogen peroxide) yields the corresponding sulfone, ethyl 2-(p-tolylsulfonyl)acetate. The sulfonyl group is a strong electron-withdrawing group, which significantly increases the acidity of the α-protons.

The resulting carbanion is a soft nucleophile and can participate in various C-C bond-forming reactions, including Michael additions and Julia-Kocienski olefination reactions.

Reductive Desulfurization: Access to Deoxygenated Products

The p-tolylthio group can be removed under reductive conditions, typically using Raney nickel or other reducing agents. This desulfurization step is often employed after the thioether has served its purpose in activating the α-position for alkylation or other modifications. This two-step sequence of alkylation followed by desulfurization provides a powerful method for the synthesis of a variety of substituted esters.

Diagram 4: Alkylation and Reductive Desulfurization Workflow

G Start Ethyl 2-(p-tolylthio)acetate Enolate Enolate Start->Enolate 1. Base Alkylated α-Alkylated Thioether Enolate->Alkylated 2. R-X Product Substituted Ester Alkylated->Product 3. Reductive Desulfurization

Caption: Synthetic sequence of alkylation followed by desulfurization.

Applications in Heterocyclic and Natural Product Synthesis

The versatile reactivity of ethyl 2-(p-tolylthio)acetate and its derivatives makes them valuable intermediates in the synthesis of complex molecules, including heterocycles and natural products. For instance, the α-anion can be used to construct five- and six-membered rings through intramolecular cyclization reactions. The ability to introduce various substituents at the α-position and then either retain or remove the thioether functionality provides a high degree of synthetic flexibility. While specific, widespread applications in drug discovery are not extensively documented under this chemical's name, the functional group transformations it enables are fundamental in medicinal chemistry for the construction of novel scaffolds.[4]

Conclusion

Ethyl 2-(p-tolylthio)acetate is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. The thioether moiety serves as a linchpin, enabling a wide array of transformations. From facilitating the formation of carbon-carbon bonds via its activated methylene group to providing access to sulfoxides and sulfones with their own unique reactivity, this compound offers a flexible platform for the synthesis of a diverse range of organic molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable building block.

References

  • Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies. Retrieved January 23, 2026, from [Link]

  • Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). (2020). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine. (n.d.). Baghdad Science Journal. Retrieved January 23, 2026, from [Link]

  • Supporting Information for Experimental procedures and analytical data Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Discovery of the Active Compounds of the Ethyl Acetate Extract Site of Ardisia japonica (Thunb.) Blume for the Treatment of Acute Lung Injury. (2024). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis of ethyl [(p-chloromethylbenzyl)thio]acetate. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]

  • Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Special Issue “The Role of Natural Products in Drug Discovery”. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Pummerer rearrangement. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Supporting information: Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. (n.d.). JournalAgent. Retrieved January 23, 2026, from [Link]

  • Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). (n.d.). Scilit. Retrieved January 23, 2026, from [Link]

  • Topical Collection : Feature Papers in Drug Discovery and Development. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Pummerer Rearrangement: An Overview. (2022). YouTube. Retrieved January 23, 2026, from [Link]

  • Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • The Pummerer Reaction of Sulfinyl Compounds. (n.d.). Organic Reactions. Retrieved January 23, 2026, from [Link]

  • C-C Bond Formation Reactions for Biomass-Derived Molecules. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

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Troubleshooting & Optimization

Troubleshooting side reactions in the preparation of Ethyl 2-(p-tolylthio)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(p-tolylthio)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this S-alkylation reaction. Our goal is to provide you with the expertise and practical insights needed to optimize your synthesis, troubleshoot effectively, and ensure the integrity of your results.

Introduction to the Synthesis

The preparation of Ethyl 2-(p-tolylthio)acetate is a classic example of a nucleophilic substitution reaction, specifically an S-alkylation, which is analogous to the Williamson ether synthesis.[1][2] The reaction involves the deprotonation of p-thiocresol to form a thiolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate to form the desired thioether product.

While the reaction is generally robust, several side reactions can occur, leading to decreased yield and purity. This guide will address these potential pitfalls in a comprehensive question-and-answer format.

Reaction Scheme and Mechanism

The overall reaction is as follows:

Reaction_Scheme p_thiocresol p-Thiocresol product Ethyl 2-(p-tolylthio)acetate p_thiocresol->product p_thiocresol->product SN2 Reaction salt Salt p_thiocresol->salt SN2 Reaction ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->product ethyl_chloroacetate->product SN2 Reaction ethyl_chloroacetate->salt SN2 Reaction base Base base->product SN2 Reaction base->salt SN2 Reaction

Caption: General reaction scheme for the synthesis of Ethyl 2-(p-tolylthio)acetate.

The reaction proceeds via an SN2 mechanism, where the thiolate attacks the carbon bearing the chlorine atom, displacing the chloride ion.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low. What are the most common side reactions I should be looking for?

A1: Low yields in this synthesis can often be attributed to several competing side reactions. The most prevalent are:

  • Oxidation of p-thiocresol: In the presence of air (oxygen), especially under basic conditions, p-thiocresol can readily oxidize to form bis(p-tolyl) disulfide. This disulfide is a common impurity and will not participate in the desired alkylation reaction.

  • Hydrolysis of Ethyl Chloroacetate: If water is present in the reaction mixture, the base can catalyze the hydrolysis of ethyl chloroacetate to chloroacetic acid. This not only consumes the electrophile but the resulting carboxylate is a poor substrate for SN2 reactions.

  • Hydrolysis of the Product: The ester functionality of the final product, Ethyl 2-(p-tolylthio)acetate, can be hydrolyzed under prolonged exposure to strong basic conditions, especially at elevated temperatures, to yield 2-(p-tolylthio)acetic acid.

  • Elimination Reaction: Although less common with primary alkyl halides like ethyl chloroacetate, under strongly basic and high-temperature conditions, an E2 elimination to form ethyl glyoxylate (which would likely polymerize or decompose) could be a minor pathway.

Troubleshooting Workflow:

Troubleshooting_Yield start Low Yield Observed check_disulfide Analyze crude reaction mixture for bis(p-tolyl) disulfide (TLC, GC-MS, NMR) start->check_disulfide check_hydrolysis Check for presence of chloroacetic acid or 2-(p-tolylthio)acetic acid (LC-MS, NMR of aqueous extracts) check_disulfide->check_hydrolysis Disulfide present? -> Use inert atmosphere check_starting_materials Verify purity and dryness of starting materials and solvent check_hydrolysis->check_starting_materials Hydrolysis products present? -> Use anhydrous conditions optimize_conditions Optimize reaction conditions (base, temperature, reaction time) check_starting_materials->optimize_conditions Impurities found? -> Purify/dry reagents result Improved Yield optimize_conditions->result

Caption: A workflow for troubleshooting low reaction yields.

Q2: I see an unexpected, less polar spot on my TLC plate. What could it be?

A2: A common, less polar impurity is bis(p-tolyl) disulfide . This forms from the oxidative coupling of two molecules of p-thiocresol.

Formation Mechanism: 2 p-CH₃C₆H₄SH + [O] → p-CH₃C₆H₄S-SC₆H₄CH₃-p + H₂O

Confirmation:

  • TLC: The disulfide is significantly less polar than the starting thiol and the product.

  • NMR: The 1H NMR spectrum of bis(p-tolyl) disulfide will show two doublets for the aromatic protons and a singlet for the methyl protons, but will lack the characteristic singlet for the -S-CH₂- protons of the desired product.

  • Mass Spectrometry: The disulfide will have a molecular weight corresponding to C₁₄H₁₄S₂ (246.39 g/mol ).

Prevention:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed prior to use.

  • Order of Addition: Add the base to the solution of p-thiocresol to form the thiolate in situ before adding the ethyl chloroacetate. This minimizes the time the free thiol is in a basic solution exposed to potential oxidants.

Q3: My product seems to be contaminated with a more polar impurity. What is the likely culprit?

A3: A more polar impurity is often the result of hydrolysis. The two main possibilities are:

  • 2-(p-tolylthio)acetic acid: This results from the hydrolysis of the ester group in your final product. This is more likely if the reaction was run for an extended period at a high temperature with a strong base.

  • Unreacted p-thiocresol: If the reaction did not go to completion, you will have leftover starting material, which is more polar than the product.

Confirmation and Remediation:

ImpurityIdentificationRemoval
2-(p-tolylthio)acetic acid Acidic nature (can be extracted into a basic aqueous solution). Characteristic broad -OH peak in the IR spectrum and a downfield singlet in the 1H NMR for the carboxylic acid proton.During workup, wash the organic layer with a mild base like sodium bicarbonate solution. The carboxylate salt will be extracted into the aqueous layer.
Unreacted p-thiocresol Can be identified by its characteristic odor and by comparing the crude NMR to a reference spectrum of the starting material.Can be removed by washing the organic layer with a dilute NaOH solution during workup. The resulting sodium thiolate is water-soluble. Be cautious not to use a concentrated base, which could promote hydrolysis of the product ester.
Q4: Is there a risk of overalkylation or C-alkylation?

A4:

  • Overalkylation (Dialkylation): The formation of a sulfonium salt by the reaction of the product with another molecule of ethyl chloroacetate is a theoretical possibility. However, the nucleophilicity of the sulfur in the thioether product is significantly lower than that of the thiolate anion, making this a minor side reaction under typical conditions.[4] To minimize this, avoid a large excess of ethyl chloroacetate.

  • C-Alkylation: Friedel-Crafts type alkylation of the electron-rich tolyl ring is also a possibility, but generally requires a Lewis acid catalyst and harsher conditions than those typically employed for this S-alkylation.[5] With common bases like sodium hydroxide, potassium carbonate, or sodium ethoxide, C-alkylation is not a significant concern.

Experimental Protocols

Protocol 1: General Synthesis of Ethyl 2-(p-tolylthio)acetate

This protocol is a generalized procedure based on common methods for S-alkylation of thiols.[6]

Materials:

  • p-Thiocresol

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone or Dimethylformamide (DMF) (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add p-thiocresol (1.0 eq) and anhydrous acetone or DMF (5-10 mL per gram of thiol).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Slowly add ethyl chloroacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of acetone or diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Interpretation and Characterization

Table 1: Expected 1H and 13C NMR Chemical Shifts for Ethyl 2-(p-tolylthio)acetate and Potential Impurities

Note: The following data is based on typical chemical shifts and data from closely related structures. Actual values may vary slightly based on solvent and concentration.

Compound1H NMR (CDCl₃) δ (ppm)13C NMR (CDCl₃) δ (ppm)
Ethyl 2-(p-tolylthio)acetate (Product) ~7.3 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~4.2 (q, 2H, O-CH₂), ~3.6 (s, 2H, S-CH₂), ~2.3 (s, 3H, Ar-CH₃), ~1.2 (t, 3H, O-CH₂-CH₃)~170 (C=O), ~138 (Ar-C), ~132 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~62 (O-CH₂), ~38 (S-CH₂), ~21 (Ar-CH₃), ~14 (O-CH₂-CH₃)
p-Thiocresol (Starting Material) ~7.2 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~3.4 (s, 1H, SH), ~2.3 (s, 3H, Ar-CH₃)~136 (Ar-C), ~130 (Ar-CH), ~129 (Ar-C), ~128 (Ar-CH), ~21 (Ar-CH₃)
Ethyl Chloroacetate (Starting Material) ~4.2 (q, 2H, O-CH₂), ~4.0 (s, 2H, Cl-CH₂), ~1.3 (t, 3H, O-CH₂-CH₃)~167 (C=O), ~62 (O-CH₂), ~41 (Cl-CH₂), ~14 (O-CH₂-CH₃)
Bis(p-tolyl) disulfide (Side Product) ~7.4 (d, 4H, Ar-H), ~7.1 (d, 4H, Ar-H), ~2.3 (s, 6H, Ar-CH₃)~138 (Ar-C), ~136 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~21 (Ar-CH₃)
2-(p-tolylthio)acetic acid (Side Product) ~10-12 (br s, 1H, COOH), ~7.3 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~3.7 (s, 2H, S-CH₂), ~2.3 (s, 3H, Ar-CH₃)~175 (C=O), ~138 (Ar-C), ~132 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~38 (S-CH₂), ~21 (Ar-CH₃)

References

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  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2021). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 5(4), 324-332.
  • Gao, F., et al. (2020). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. ACS Omega, 5(34), 21855–21859.
  • Vergaelen, M., et al. (2020). Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). Green Chemistry, 22(6), 1747-1753.
  • Li, Y., et al. (2019). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. Molecules, 24(15), 2786.
  • Ashenhurst, J. (2023). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

  • Mohammad, M., et al. (2018). Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. Journal of the Chemical Society of Pakistan, 40(4), 749-753.
  • Hamed, E. A., El-bardan, A. A., & Moussa, A. M. (1991). SYNTHESIS AND SPECTRAL STUDIES OF SOME NOVEL ETHYL (SUBSTITUTED PHENYLTHIO) ACETATE AND PROPIONATE DERIVATIVES.
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  • Clacens, J. M., et al. (2007). An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5.
  • Ashenhurst, J. (2023). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2023). Thiols and Sulfides. Chemistry LibreTexts. Retrieved from [Link]

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Technical Support Center: Purification of Crude Ethyl 2-(p-tolylthio)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Ethyl 2-(p-tolylthio)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high purity of your target compound using column chromatography.

Introduction

Ethyl 2-(p-tolylthio)acetate is a valuable intermediate in organic synthesis. Its purification via column chromatography, while routine, can present challenges such as co-elution of impurities, product degradation on the stationary phase, and poor separation. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the purification process, grounded in the principles of chromatographic theory and extensive laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Mobile Phase Selection and Optimization

Question 1: I'm not sure which solvent system to start with for the purification of Ethyl 2-(p-tolylthio)acetate. What is a good starting point?

Answer: A good starting point for the purification of relatively non-polar compounds like Ethyl 2-(p-tolylthio)acetate is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[1] Based on literature precedents for similar thioether compounds, a highly non-polar mobile phase is recommended to ensure adequate retention of your product on the silica gel while allowing for the elution of less polar impurities.[2]

A recommended starting solvent system is a 100:1 mixture of petroleum ether (or hexanes) to ethyl acetate.[2] You can then adjust the polarity based on the results of your initial Thin Layer Chromatography (TLC) analysis. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for your desired product to ensure good separation on the column.[3]

Question 2: My product and a key impurity have very similar Rf values on TLC, even after trying different ratios of hexane and ethyl acetate. What should I do?

Answer: When you encounter co-elution or poor separation between your product and an impurity with similar polarity, simply adjusting the ratio of your current two-component solvent system may not be sufficient. You should consider changing the selectivity of your mobile phase by introducing a solvent from a different solvent group.[4]

Here are some strategies to improve separation:

  • Change the polar component: Instead of ethyl acetate, try using diethyl ether or dichloromethane in combination with hexane. These solvents have different polarities and can interact differently with your compounds and the silica gel, potentially leading to better separation.

  • Introduce a third solvent: Adding a small amount of a third solvent, such as dichloromethane or toluene, to your hexane/ethyl acetate mixture can sometimes dramatically improve separation.

  • Gradient Elution: If you have multiple impurities with a range of polarities, a gradient elution is highly recommended.[3] Start with a very non-polar mobile phase (e.g., 100% hexane) and gradually increase the proportion of the more polar solvent (e.g., ethyl acetate). This will allow the non-polar impurities to elute first, followed by your product, and then the more polar impurities. A typical gradient might be from 100% hexanes to a 95:5 mixture of hexanes:ethyl acetate.[5]

Potential Impurities and Their Elution Behavior

Question 3: What are the likely impurities in my crude Ethyl 2-(p-tolylthio)acetate, and how will they behave on the column?

Answer: The impurities in your crude product will largely depend on the synthetic route employed. Assuming a standard Williamson ether synthesis from p-thiocresol and an ethyl haloacetate, you can anticipate the following impurities:

  • Unreacted p-thiocresol: This is a thiol and is more polar than your product due to the presence of the acidic S-H proton. It will have a lower Rf value and will elute after your product.

  • Unreacted Ethyl Chloroacetate (or Bromoacetate): This is an electrophile and is generally more polar than the starting alkane but likely less polar than your product. It will have a higher Rf value and will elute before or with the solvent front.

  • p-Tolyl disulfide: This can form from the oxidation of p-thiocresol, especially in the presence of air and a basic catalyst. It is a non-polar impurity and will have a high Rf value, eluting before your product.

Table 1: Expected Elution Order and Relative Rf Values of Ethyl 2-(p-tolylthio)acetate and Common Impurities

CompoundStructureExpected PolarityExpected Elution OrderEstimated Rf Value (Hexane:EtOAc 95:5)
p-Tolyl disulfide(CH₃C₆H₄S)₂Low1st (Fastest)High (>0.7)
Ethyl 2-(p-tolylthio)acetate CH₃C₆H₄SCH₂COOCH₂CH₃ Moderate 2nd ~0.3-0.5
Unreacted Ethyl ChloroacetateClCH₂COOCH₂CH₃Moderate-High3rdLow-Moderate (~0.2-0.4)
Unreacted p-thiocresolCH₃C₆H₄SHHigh4th (Slowest)Low (<0.2)
On-Column Degradation and Troubleshooting

Question 4: I suspect my thioether is decomposing on the silica gel column. What could be causing this, and how can I prevent it?

Answer: Thioethers are susceptible to oxidation on silica gel, which can be slightly acidic, to form the corresponding sulfoxides and, to a lesser extent, sulfones.[6][7] These oxidized byproducts are significantly more polar than the starting thioether and will elute much later or may even remain on the column.

Troubleshooting Strategies:

  • Deactivate the Silica Gel: The acidic nature of silica gel can catalyze the oxidation. You can neutralize the silica gel by preparing a slurry with your chosen mobile phase containing 1-2% triethylamine (TEA).[1][3][8] After packing the column, flush it with one to two column volumes of this solvent mixture before loading your sample.[3]

  • Use Neutral or Basic Alumina: As an alternative to silica gel, you can use neutral or basic alumina as the stationary phase, which is less likely to cause oxidation of the thioether.

  • Work Quickly and Avoid Air Exposure: Minimize the time your compound spends on the column.[6] Use flash chromatography with positive pressure to speed up the elution. It is also advisable to degas your solvents and keep the column under an inert atmosphere (e.g., nitrogen or argon) if your compound is particularly sensitive.[9]

Experimental Protocols

Protocol 1: Preparation of a Deactivated Silica Gel Column

  • Slurry Preparation: In a beaker, add the required amount of silica gel to your chosen initial mobile phase (e.g., hexane:ethyl acetate 98:2) containing 1-2% triethylamine. Stir gently to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Equilibration: Once the silica has settled, add a layer of sand to the top to protect the silica bed.[1]

  • Flushing: Pass 1-2 column volumes of the triethylamine-containing mobile phase through the packed column.

  • Solvent Switch: After flushing, switch to your desired mobile phase (without triethylamine) and allow it to equilibrate before loading your sample.

Protocol 2: Sample Loading and Elution

  • Sample Preparation: Dissolve your crude Ethyl 2-(p-tolylthio)acetate in a minimal amount of a suitable solvent, such as dichloromethane or your mobile phase.

  • Dry Loading (Recommended): To a small amount of silica gel, add your dissolved crude product. Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the sand layer in your packed column.

  • Wet Loading: Carefully add your dissolved sample directly to the top of the column using a pipette. Allow the sample to adsorb onto the silica gel by draining the solvent to the level of the sand.

  • Elution: Carefully add your mobile phase to the column and begin collecting fractions. If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of TLC Plates

Question 5: I'm having trouble visualizing my sulfur-containing compound on a TLC plate. What are some effective visualization techniques?

Answer: While Ethyl 2-(p-tolylthio)acetate contains a UV-active aromatic ring and should be visible under a UV lamp (254 nm), some sulfur compounds can be challenging to visualize, or you may want a secondary method.

Effective Visualization Methods:

  • UV Light (254 nm): As the primary method, the aromatic ring in your compound and some impurities should allow for visualization as dark spots on a fluorescent TLC plate.

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. Your thioether will react with the permanganate, appearing as a yellow or white spot on a purple background.

  • Iodine Chamber: Placing the TLC plate in a chamber containing a few crystals of iodine will cause most organic compounds to appear as brown spots. This is a non-destructive method.

  • Vanillin or p-Anisaldehyde Stain: These stains, upon heating, can produce colored spots with a variety of functional groups and can be very effective for visualizing otherwise difficult-to-see compounds.

Diagrams

Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Mobile Phase) Pack 2. Pack Column (Slurry Method) TLC->Pack Equilibrate 3. Equilibrate Column Pack->Equilibrate Load 4. Load Sample (Dry or Wet) Equilibrate->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Monitor Progress Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Logic for Poor Separation

G Start Poor Separation (Overlapping Spots) Q1 Are Rf values too high (>0.5)? Start->Q1 A1_Yes Decrease Mobile Phase Polarity Q1->A1_Yes Yes Q2 Are Rf values too low (<0.1)? Q1->Q2 No End Improved Separation A1_Yes->End A2_Yes Increase Mobile Phase Polarity Q2->A2_Yes Yes Q3 Rf values are optimal (0.2-0.4) but still poor separation? Q2->Q3 No A2_Yes->End A3_Yes Change Solvent Selectivity (e.g., Hex/Et₂O or Hex/DCM) Q3->A3_Yes Yes A3_Yes->End

Caption: Troubleshooting Poor Separation in Column Chromatography.

References

  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Supporting Information for Experimental procedures and analytical data. The Royal Society of Chemistry. [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit r/Chempros. [Link]

  • Thin Layer Chromatography. Michigan State University, Department of Chemistry. [Link]

  • Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI. [Link]

  • How can we avoid oxidation of compounds precipitating from fractions collected during silica gel chromatography? ResearchGate. [Link]

  • Same Rf for two different solvent system for TLC. Reddit r/OrganicChemistry. [Link]

  • Deactivation of silica gel? ResearchGate. [Link]

  • Ethyl acetate: properties, production processes and applications - a review. International Journal of Current Research and Review. [Link]

  • Using TLC to Scout Flash Chromatography Solvents. Biotage. [Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. National Institutes of Health. [Link]

  • Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI. [Link]

  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • FLASH OPTIMIZATION. Brian H. Northrop. [Link]

  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. University of Chicago. [Link]

  • Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. National Institutes of Health. [Link]

  • Oxidation of thiols to disulfides with molecular bromine on hydrated silica gel support. Journal of Chemical Sciences. [Link]

Sources

How to remove unreacted starting materials from Ethyl 2-(p-tolylthio)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Ethyl 2-(p-tolylthio)acetate. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound from unreacted starting materials. Here, we move beyond mere procedural lists to provide a deep, mechanistic understanding of common purification challenges and their solutions. Our goal is to empower you with the expertise to troubleshoot effectively, ensuring the integrity of your experimental outcomes.

The synthesis of Ethyl 2-(p-tolylthio)acetate typically proceeds via a nucleophilic substitution reaction (an SN2 mechanism), often a variation of the Williamson ether synthesis adapted for thioethers.[1][2][3] In this reaction, the nucleophilic thiolate, generated from p-thiocresol, attacks the electrophilic α-carbon of an ethyl haloacetate, such as ethyl chloroacetate.

While the reaction is robust, achieving high purity of the final product requires the effective removal of two key starting materials: the acidic and odorous p-thiocresol and the electrophilic ethyl chloroacetate. This guide provides a systematic approach to their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Aside from residual solvent, the primary impurities are typically the unreacted starting materials: p-thiocresol and ethyl chloroacetate. You may also encounter side products, such as the disulfide dimer of p-thiocresol (di-p-tolyl disulfide), which can form via oxidation of the thiol, especially if the reaction is exposed to air for extended periods.

Q2: My crude product has a very strong, unpleasant odor. What is the cause and how do I eliminate it?

A2: The potent, unpleasant smell is characteristic of residual p-thiocresol (p-toluenethiol).[4] This thiol is notoriously pungent. The most effective way to remove it is through a basic aqueous wash during your workup. The base will deprotonate the acidic thiol, converting it into its water-soluble salt, which can then be extracted from the organic phase. See Troubleshooting Guide 1 for a detailed protocol.

Q3: I've performed a basic wash, but my TLC still shows a spot corresponding to my starting material. Which one is it and what's my next step?

A3: If you have performed an effective basic aqueous extraction, the remaining starting material is most likely ethyl chloroacetate. p-Thiocresol is significantly more polar than the product and ethyl chloroacetate, but its thiolate salt is ionic and water-soluble. Ethyl chloroacetate is less polar and will not be removed by a basic wash. To remove it, flash column chromatography is the most reliable method.[5]

Q4: Can I use distillation to purify my product instead of chromatography?

A4: Distillation under reduced pressure (vacuum distillation) can be a viable option, particularly for larger-scale preparations, provided there is a sufficient difference in boiling points between your product and the impurities.[6] However, for high-purity applications and smaller scales, flash column chromatography offers superior separation and is generally the preferred method in a research setting.[7] A comparison of boiling points is essential to determine feasibility (see Table 1).

Q5: Will a strong base like sodium hydroxide hydrolyze my ester product during the extraction?

A5: This is a critical consideration. Saponification (base-mediated hydrolysis) of the ethyl ester is a potential side reaction. To minimize this risk, you can use a milder base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[8] If using a stronger base like sodium hydroxide (NaOH), it is crucial to perform the extraction quickly, preferably with a cold solution (e.g., 0-5 °C), and to avoid prolonged contact times.

Data Presentation: Physical Properties of Key Compounds

Understanding the distinct physical properties of your product and potential impurities is fundamental to designing an effective purification strategy.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
Ethyl 2-(p-tolylthio)acetate (Product)Structure of Ethyl 2-(p-tolylthio)acetate210.29~135-140 °C at 2 mmHgN/A (Liquid)Soluble in most organic solvents (EtOAc, DCM, Ether); Insoluble in water.
p-Thiocresol (Starting Material)Structure of p-Thiocresol124.20195 °C41-43 °CSoluble in organic solvents and aqueous base; Insoluble in water.[9][10]
Ethyl Chloroacetate (Starting Material)Structure of Ethyl Chloroacetate122.55143 °C-26 °CMiscible with alcohol and ether; Insoluble in water.[11][12]
Experimental Protocols & Troubleshooting Guides
Troubleshooting Workflow Diagram

This flowchart provides a logical path for purifying your crude Ethyl 2-(p-tolylthio)acetate.

PurificationWorkflow Start Crude Reaction Mixture TLC Analyze by TLC Start->TLC Check_Thiol Is p-Thiocresol Present? TLC->Check_Thiol Extraction Guide 1: Perform Basic Aqueous Extraction Check_Thiol->Extraction Yes Wash_Brine Wash with Brine & Dry Check_Thiol->Wash_Brine No Extraction->Wash_Brine Check_ECA Is Ethyl Chloroacetate or Other Impurity Present? Wash_Brine->Check_ECA Chromatography Guide 2: Perform Flash Column Chromatography Check_ECA->Chromatography Yes Solvent_Removal Concentrate Fractions Under Reduced Pressure Check_ECA->Solvent_Removal No Chromatography->Solvent_Removal Final_Product Pure Ethyl 2-(p-tolylthio)acetate Solvent_Removal->Final_Product

Caption: Troubleshooting workflow for purification.

Guide 1: Removal of Unreacted p-Thiocresol via Basic Liquid-Liquid Extraction

Principle: This technique leverages the acidic nature of the thiol functional group in p-thiocresol (pKa ≈ 6.5). By washing the organic reaction mixture with an aqueous basic solution, the thiol is deprotonated to form the sodium p-tolylthiolate salt. This salt is ionic and therefore highly soluble in the aqueous phase, allowing for its effective removal from the less polar organic phase containing your desired ester product.[13][14]

Step-by-Step Protocol:

  • Dissolution: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane (DCM). If the reaction was run in a water-miscible solvent like THF or DMF, it should first be concentrated in vacuo and the residue redissolved.[15]

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash (Base): Add an equal volume of a 5-10% aqueous sodium carbonate (Na₂CO₃) solution.

    • Causality Note: Sodium carbonate is a moderately strong base, sufficient to deprotonate the thiol without significantly hydrolyzing the ester product.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Periodically vent the funnel.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Repeat: Repeat the basic wash (Steps 3-5) one or two more times. Monitor the disappearance of the p-thiocresol spot on a TLC plate to confirm its removal.

  • Neutralization Wash (Optional but Recommended): Wash the organic layer with deionized water to remove any residual base.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution.

    • Causality Note: The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Guide 2: Removal of Ethyl Chloroacetate via Flash Column Chromatography

Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[5] Ethyl chloroacetate and the desired product, Ethyl 2-(p-tolylthio)acetate, have different polarities, allowing for their separation. The product, containing a sulfur atom and an aromatic ring, is generally more polar than the starting chloroacetate ester but this can vary. A well-chosen solvent system will elute the less polar compounds first.

Step-by-Step Protocol:

  • TLC Analysis & Solvent System Selection:

    • First, determine an appropriate mobile phase (eluent). A good starting point is a mixture of hexane and ethyl acetate.

    • Spot the crude product on a TLC plate and develop it in various solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

    • The ideal solvent system will give your product a Retention Factor (Rf) of approximately 0.3-0.4 and show good separation from the ethyl chloroacetate spot and any other impurities.

  • Column Packing:

    • Select an appropriate size column and pack it with silica gel, typically as a slurry in the initial, most non-polar eluent.

    • Ensure the silica bed is level and free of cracks.

  • Sample Loading:

    • Concentrate your crude product from Guide 1.

    • Adsorb the crude oil onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add a few grams of silica gel, and concentrate on a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with your chosen solvent system. Apply positive pressure (flash chromatography) for a faster, more efficient separation.

    • Collect fractions in test tubes or vials.

  • Fraction Monitoring:

    • Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to identify which ones contain your pure product.

    • Fractions containing only the product spot (at the correct Rf) should be combined.

  • Concentration: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified Ethyl 2-(p-tolylthio)acetate.

References
  • ChemAnalyst (2025). Comprehensive Guide: Production Process of Ethyl Acetate. Available at: [Link]

  • Columbia University, Department of Chemistry. Remove Sticky Reagents. Available at: [Link][15]

  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. Available at: [Link][1]

  • MDPI (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Available at: [Link][13]

  • Reddit (r/OrganicChemistry) (2020). Removal of Smelly Thiol via Extraction? Available at: [Link][8]

  • Saltworks Technologies (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Available at: [Link][16]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available at: [Link][7]

  • University of Calgary (Chemistry LibreTexts). 9.6: Williamson Ether Synthesis. Available at: [Link][3]

  • Vecino Mantilla, S., Mancilla Manrique, A., & Gauthier-Maradei, P. (2016). Methodology for Extraction of Phenolic Compounds of Bio-oil from Agricultural Biomass Wastes. Waste and Biomass Valorization. Available at: [Link][14]

  • Wikipedia. Ethyl chloroacetate. Available at: [Link][12]

  • YouTube (Chem Help ASAP). column chromatography & purification of organic compounds. Available at: [Link][5]

Sources

Stability and degradation pathways of Ethyl 2-(p-tolylthio)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-(p-tolylthio)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability and degradation of this compound. Our approach is rooted in established principles of organic chemistry and extensive experience with related molecular structures.

Frequently Asked Questions (FAQs)

Here we address common queries regarding the handling and stability of Ethyl 2-(p-tolylthio)acetate.

Q1: What are the primary stability concerns for Ethyl 2-(p-tolylthio)acetate?

A1: The primary stability concerns for Ethyl 2-(p-tolylthio)acetate stem from its two main functional groups: the thioether linkage and the ethyl ester. These groups make the molecule susceptible to:

  • Hydrolysis: The ester can be cleaved by water, especially under acidic or basic conditions, to yield p-tolylthioacetic acid and ethanol.

  • Oxidation: The sulfur atom in the thioether is prone to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.

  • Thermal Decomposition: Like many organic esters, it can degrade at elevated temperatures.[1][2]

Q2: How should I store Ethyl 2-(p-tolylthio)acetate to ensure its stability?

A2: To minimize degradation, it is recommended to store Ethyl 2-(p-tolylthio)acetate in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent hydrolytic, oxidative, and photolytic degradation. For long-term storage, refrigeration is advised.

Q3: Can I use aqueous solutions in my experiments with this compound?

A3: While aqueous solutions may be necessary for certain applications, it is important to be aware of the potential for hydrolysis. The rate of hydrolysis is significantly influenced by pH and temperature.[3] It is advisable to use buffered solutions and conduct experiments at controlled, and preferably low, temperatures to minimize this degradation pathway.

Q4: What are the expected degradation products I should be looking for?

A4: The most probable degradation products are:

  • From hydrolysis: p-Tolylthioacetic acid and ethanol.

  • From oxidation: Ethyl 2-(p-tolylsulfinyl)acetate (the sulfoxide) and Ethyl 2-(p-tolylsulfonyl)acetate (the sulfone).

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Loss of Potency or Unexpected Results in Aqueous Media

Symptoms:

  • Decreased biological activity or analytical response over time in aqueous buffers.

  • Appearance of new, more polar peaks in your HPLC chromatogram.

  • A shift in the pH of your experimental medium.

Probable Cause: Hydrolysis

The ester functional group in Ethyl 2-(p-tolylthio)acetate is susceptible to hydrolysis, a reaction in which water cleaves the ester bond to form a carboxylic acid and an alcohol. This reaction is catalyzed by both acid and base.

Proposed Degradation Pathway: Hydrolysis

G cluster_hydrolysis Hydrolysis Pathway Ethyl 2-(p-tolylthio)acetate Ethyl 2-(p-tolylthio)acetate Tetrahedral Intermediate Tetrahedral Intermediate p-Tolylthioacetic Acid p-Tolylthioacetic Acid Ethanol Ethanol

Caption: Hydrolysis of Ethyl 2-(p-tolylthio)acetate.

Troubleshooting Protocol:

  • pH and Temperature Control:

    • Maintain the pH of your aqueous solution within a neutral range (pH 6-8) if your experimental conditions permit.

    • Perform experiments at the lowest feasible temperature to slow the rate of hydrolysis.

  • Analytical Investigation:

    • Employ a stability-indicating HPLC method to monitor for the appearance of p-tolylthioacetic acid. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or acetic acid) is a good starting point.

    • The parent compound will be less polar and have a longer retention time than the more polar carboxylic acid degradation product.

Experimental Protocol: HPLC Analysis of Hydrolytic Degradation

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, increase to 90% B over 15 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Issue 2: Inconsistent Results and Appearance of New, Less-Polar Impurities

Symptoms:

  • Variable experimental outcomes, particularly in the presence of oxidizing agents or exposure to air.

  • The emergence of new peaks in your chromatogram, often with slightly shorter or longer retention times than the parent compound.

Probable Cause: Oxidation

The thioether sulfur atom is readily oxidized to a sulfoxide and subsequently to a sulfone. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by oxidizing reagents in your experimental setup.[4][5]

Proposed Degradation Pathway: Oxidation

G cluster_oxidation Oxidation Pathway Ethyl 2-(p-tolylthio)acetate Ethyl 2-(p-tolylthio)acetate Sulfoxide Ethyl 2-(p-tolylsulfinyl)acetate Sulfone Ethyl 2-(p-tolylsulfonyl)acetate

Caption: Oxidation of Ethyl 2-(p-tolylthio)acetate.

Troubleshooting Protocol:

  • Inert Atmosphere:

    • If possible, conduct your experiments under an inert atmosphere (e.g., by degassing solvents and sparging with nitrogen or argon) to minimize exposure to oxygen.

  • Avoid Oxidizing Agents:

    • Carefully review your experimental protocol to identify and eliminate any potential oxidizing agents.

  • Analytical Investigation:

    • Use HPLC-MS or GC-MS to identify the masses of the new impurities. The sulfoxide will have a mass increase of 16 amu compared to the parent compound, and the sulfone will have a mass increase of 32 amu.

    • The polarity of the sulfoxide is generally higher than the parent thioether, while the sulfone's polarity can be similar to or slightly less than the sulfoxide.

Experimental Protocol: GC-MS Analysis of Oxidative Degradation

ParameterRecommended Conditions
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
MS Transfer Line 280 °C
Ion Source 230 °C
Mass Range 50-500 amu
Issue 3: Sample Darkening and Broad Peaks in Chromatography Upon Heating

Symptoms:

  • A noticeable change in the color of your sample (e.g., yellowing or browning) when heated.

  • The appearance of broad, poorly defined peaks in your chromatograms after thermal stress.

  • A general loss of the main compound peak with a corresponding increase in baseline noise.

Probable Cause: Thermal Decomposition

At elevated temperatures, Ethyl 2-(p-tolylthio)acetate can undergo thermal decomposition. The exact degradation products can be complex and may include fragmentation of the molecule. Based on studies of similar esters, decomposition can lead to the formation of alkenes and carboxylic acids.[1]

Proposed Degradation Pathway: Thermal Decomposition (Hypothetical)

G cluster_thermal Thermal Decomposition Ethyl 2-(p-tolylthio)acetate Ethyl 2-(p-tolylthio)acetate Decomposition_Products Complex Mixture (e.g., p-thiocresol, ethylene, CO₂)

Caption: Potential Thermal Decomposition of the compound.

Troubleshooting Protocol:

  • Minimize Heat Exposure:

    • Avoid excessive heating of the compound during your experiments. If heating is necessary, use the lowest possible temperature for the shortest duration.

  • Analytical Investigation:

    • Use a technique like Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition.

    • Analyze the headspace of a heated sample by GC-MS to identify volatile decomposition products.

Summary of Potential Degradation Products and Analytical Observations

Degradation PathwayKey Degradation ProductsExpected Chromatographic Behavior (Reverse Phase HPLC)Mass Change (amu)
Hydrolysis p-Tolylthioacetic acid, EthanolEarlier elution (more polar)-28 (for acid)
Oxidation Ethyl 2-(p-tolylsulfinyl)acetate (Sulfoxide)May elute slightly earlier or later+16
Ethyl 2-(p-tolylsulfonyl)acetate (Sulfone)May elute slightly earlier or later+32
Thermal Complex mixture (e.g., p-thiocresol, fragmentation products)Multiple, often broad, peaksVarious

References

  • Al-Abbad, M., et al. (2017). Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis. Journal of Analytical and Applied Pyrolysis, 128, 249-257. Available at: [Link]

  • Forchetta, M., et al. (2022). A metal-free quinoid catalyst, namely 1-hexylKuQuinone (KuQ), promotes a chemoselective, light-induced thioether to sulfoxide oxidation in HFIP, using O2 as the oxidant, at room temperature. The Journal of Organic Chemistry, 87(21), 14016-14025. Available at: [Link]

  • Patai, S., & Rappoport, Z. (1962). Nucleophilic attacks on carbon-carbon double bonds. Part IV. Cis-trans isomerization of ethyl α-cyano-β-(o-methoxyphenyl)acrylate by various nucleophiles. Journal of the Chemical Society, 396-403. Available at: [Link]

  • San-Juan, B., et al. (2015). Understanding the hydrolysis mechanism of ethyl acetate catalyzed by an aqueous molybdocene: a computational chemistry investigation. Dalton Transactions, 44(11), 5035-5044. Available at: [Link]

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Technical Support Center: Large-Scale Production of Ethyl 2-(p-tolylthio)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(p-tolylthio)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the large-scale production of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

I. Overview of the Synthesis Pathway

The most common and industrially scalable method for synthesizing Ethyl 2-(p-tolylthio)acetate is through a nucleophilic substitution reaction, specifically an S-alkylation, which is analogous to the Williamson ether synthesis.[1] This process involves the reaction of p-thiocresol with an ethyl haloacetate (commonly ethyl chloroacetate or ethyl bromoacetate) in the presence of a base.

The overall reaction is as follows:

p-thiocresol + Ethyl haloacetate --(Base)--> Ethyl 2-(p-tolylthio)acetate + Salt + Water

While the reaction appears straightforward, several challenges can arise during scale-up, impacting yield, purity, and overall process efficiency. This guide will address these challenges in a practical question-and-answer format.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

Low Yield or Incomplete Reaction

Question: My reaction is showing a low yield of Ethyl 2-(p-tolylthio)acetate, and I observe a significant amount of unreacted p-thiocresol. What are the potential causes and how can I improve the conversion?

Answer: Low conversion is a common issue in large-scale synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial.

  • Insufficient Base Strength or Stoichiometry: The reaction requires a base to deprotonate the p-thiocresol, forming the more nucleophilic thiophenoxide anion. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.

    • Recommendation: Ensure at least one molar equivalent of a suitable base is used. For large-scale production, inorganic bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often preferred due to their cost-effectiveness and ease of removal.[2] For more challenging reactions, stronger bases like sodium hydride (NaH) can be used, but require stringent anhydrous conditions.[3]

  • Reaction Temperature and Time: The S-alkylation of thiols is temperature-dependent. Room temperature may not be sufficient to drive the reaction to completion in a reasonable timeframe, especially on a large scale.

    • Recommendation: Consider gradually increasing the reaction temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal temperature and reaction time.[3] However, excessive heat can promote side reactions.

  • Choice of Alkylating Agent: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate and may lead to higher conversions or shorter reaction times.[4]

    • Recommendation: If using ethyl chloroacetate, consider switching to ethyl bromoacetate. The addition of a catalytic amount of sodium or potassium iodide can also enhance the reactivity of ethyl chloroacetate through the in situ formation of the more reactive ethyl iodoacetate (Finkelstein reaction).[5]

  • Solvent Selection: The choice of solvent is critical for ensuring that all reactants are in the appropriate phase for the reaction to occur efficiently.

    • Recommendation: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are commonly used as they effectively dissolve the reactants.[6] For a more environmentally friendly approach, reactions in water with a suitable base have also been reported to be highly efficient.[2]

Formation of Side Products

Question: My product is contaminated with a significant impurity, which I suspect is di-p-tolyl disulfide. How is this formed and how can I prevent it?

Answer: The formation of di-p-tolyl disulfide is a major challenge in the synthesis of Ethyl 2-(p-tolylthio)acetate. This side product arises from the oxidative coupling of two molecules of p-thiocresol.

  • Mechanism of Disulfide Formation: Thiols are susceptible to oxidation, especially under basic conditions and in the presence of atmospheric oxygen. The thiophenoxide intermediate is readily oxidized to the disulfide.

    • Preventative Measures:

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is the most effective way to minimize oxidation.[3] This is particularly critical during the addition of the base and throughout the reaction at elevated temperatures.

      • Order of Addition: Adding the ethyl haloacetate to the mixture of p-thiocresol and base can help to ensure that the generated thiophenoxide reacts quickly with the alkylating agent, minimizing its exposure time to potential oxidants.

Question: I am observing other unexpected spots on my TLC plate. What are other possible side reactions?

Answer: Besides disulfide formation, other side reactions can occur:

  • Over-alkylation: While less common for S-alkylation, if other nucleophilic sites are present on the molecule, further reaction with the ethyl haloacetate could occur. This is more of a concern in substrates with multiple nucleophilic groups.[3]

  • Hydrolysis: The ester functional group in both the reactant (ethyl haloacetate) and the product can be hydrolyzed if excessive water is present, especially under strongly basic or acidic conditions during workup.[3] This will lead to the corresponding carboxylic acids, which can complicate purification.

    • Recommendation: Use anhydrous solvents and reagents where possible. During aqueous workup, avoid prolonged exposure to strong acids or bases.

Purification Challenges

Question: I am having difficulty purifying my Ethyl 2-(p-tolylthio)acetate. What are the recommended procedures for large-scale purification?

Answer: Effective purification is key to obtaining a high-purity final product. The choice of method will depend on the nature of the impurities.

  • Initial Workup:

    • After the reaction is complete, the reaction mixture is typically cooled and filtered to remove inorganic salts.

    • The filtrate is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining salts and water-soluble impurities. A wash with a dilute acid solution can be used to remove any unreacted base, followed by a wash with brine to aid in phase separation.[7]

  • Removal of Unreacted p-Thiocresol: p-Thiocresol is acidic and can be removed by washing the organic layer with a dilute aqueous base solution, such as 5% sodium hydroxide or sodium carbonate. The deprotonated p-thiocresol will move into the aqueous layer.

  • Removal of Di-p-tolyl Disulfide: This impurity is often non-polar and can be challenging to separate from the desired product due to similar polarities.

    • Recommendation: Flash column chromatography on silica gel is a common laboratory-scale method.[6] For large-scale production, optimizing the mobile phase (e.g., a gradient of hexane and ethyl acetate) is crucial for achieving good separation. Recrystallization or distillation under reduced pressure may also be viable options depending on the physical properties of the product and the disulfide.

  • Purity Analysis: The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

III. Experimental Protocols & Data

Optimized Protocol for Large-Scale Synthesis

This protocol is a general guideline and should be optimized for specific equipment and scale.

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet is charged with p-thiocresol (1.0 equivalent) and a suitable solvent (e.g., acetone or DMF).

  • Inerting: The reactor is purged with nitrogen for at least 30 minutes to remove atmospheric oxygen.

  • Base Addition: Anhydrous potassium carbonate (1.5 equivalents) is added to the stirred solution.

  • Alkylating Agent Addition: Ethyl bromoacetate (1.1 equivalents) is added dropwise to the suspension at a rate that maintains the desired reaction temperature.

  • Reaction: The reaction mixture is heated to a predetermined optimal temperature (e.g., 50-60 °C) and monitored by TLC or GC until the starting material is consumed.

  • Workup: The reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with water, 5% aqueous NaHCO₃, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography or vacuum distillation.

ParameterRecommended ConditionRationale
Alkylating Agent Ethyl bromoacetateHigher reactivity than ethyl chloroacetate.[4]
Base Anhydrous K₂CO₃Cost-effective, easy to handle, and effective.[6]
Solvent Acetone or DMFGood solubility for reactants.[6]
Atmosphere Inert (Nitrogen)Minimizes oxidation of thiol to disulfide.[3]
Temperature 50-60 °C (Optimizable)Balances reaction rate and side product formation.
Monitoring TLC or GCTo determine reaction completion.[9]

IV. Visualizations

Reaction Pathway and Side Reactions

cluster_reactants Reactants cluster_main_reaction Main Reaction (S-Alkylation) cluster_side_reaction Side Reaction p-Thiocresol p-Thiocresol Thiophenoxide p-Tolylthiolate (Nucleophile) p-Thiocresol->Thiophenoxide Base p-Thiocresol->Thiophenoxide Ethyl_Haloacetate Ethyl Haloacetate Product Ethyl 2-(p-tolylthio)acetate Ethyl_Haloacetate->Product Thiophenoxide->Product Ethyl Haloacetate Disulfide Di-p-tolyl Disulfide Thiophenoxide->Disulfide Oxidation (O2) start Low Yield or Impure Product check_conversion Incomplete Conversion? start->check_conversion check_side_products Side Products Observed? check_conversion->check_side_products No base_issue Check Base Strength/ Stoichiometry check_conversion->base_issue Yes disulfide_formation Disulfide Present? check_side_products->disulfide_formation Yes purification_optimization Optimize Purification (Wash, Chromatography, Distillation) check_side_products->purification_optimization No temp_time_issue Optimize Temperature/ Time base_issue->temp_time_issue alkylating_agent_issue Consider More Reactive Alkylating Agent/Catalyst temp_time_issue->alkylating_agent_issue success High Yield & Purity alkylating_agent_issue->success inert_atmosphere Ensure Inert Atmosphere disulfide_formation->inert_atmosphere Yes other_impurities Other Impurities disulfide_formation->other_impurities No inert_atmosphere->purification_optimization other_impurities->purification_optimization purification_optimization->success

Caption: A decision tree for troubleshooting common issues.

V. References

  • Efficient Preparation of S-Aryl Thioacetates from Aryl Halides and Potassium Thioacetate. (URL not available)

  • A Facile and Practical Method for the Preparation of Thioacetates from Alkyl Halides and Sodium Thioacetate Catalyzed by PEG400. (URL not available)

  • S-Alkylation of thiophenol under biphasic versus triphasic PTC condition using tetrabutyl ammonium bromide as a phase transfer catalyst. (URL not available)

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. [Link]

  • A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. SID. [Link]

  • Supporting Information for Experimental procedures and analytical data Table of Contents. The Royal Society of Chemistry. [Link]

  • General and Mild Method for the Synthesis of Polythioesters from Lactone Feedstocks. ACS Macro Letters. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Studies on the mechanism of synthesis of ethyl acetate in Kluyveromyces marxianus DSM 5422. PubMed. [Link]

  • A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. National Institutes of Health. [Link]

  • O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. ChemSpider Synthetic Pages. [Link]

  • Copper-Catalyzed direct thioetherification of Alkyl Halides with S-Alkyl Butanethioate as Thiol transfer reagent. Taylor & Francis Online. [Link]

  • ETHYL ACETATE: METHOD 1457. Centers for Disease Control and Prevention. [Link]

  • Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. (URL not available)

  • Development of a Purity Certified Reference Material for Vinyl Acetate. National Institutes of Health. [Link]

  • Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PubMed. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [Link]

  • Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. (URL not available)

  • Synthesis of thiols and thioether. YouTube. [Link]

  • Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI. [Link]

  • pseudothiohydantoin. Organic Syntheses Procedure. [Link]

  • METHYL ACETATE: METHOD 1458. Centers for Disease Control and Prevention. [Link]

  • Synthesis of ethyl [(p-chloromethylbenzyl)thio]acetate. PrepChem.com. [Link]

  • Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. (URL not available)

  • Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. National Institutes of Health. [Link]

  • Process for reacting salts of phenols with halo-alkanoic acid compounds. Google Patents.

  • How to Synthesize Ethers via the Williamson Ether Synthesis. YouTube. [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]

  • Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ANALYTICAL METHODS. National Center for Biotechnology Information. [Link]

  • Williamson Ether Synthesis. Edubirdie. [Link]

  • Synthesis of Thiols & Thioethers. YouTube. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]

  • para-thiocresol 1-mercapto-4-methylbenzene. The Good Scents Company. [Link]

  • Alkyl- or Arylthiolation of Aryl Iodide via Cleavage of the S-S Bond of Disulfide Compound by Nickel Catalyst and Zinc. Organic Chemistry Portal. [Link]

  • Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. National Institutes of Health. [Link]

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Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignments of Ethyl 2-(p-tolylthio)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the carbon-hydrogen framework of a molecule. This guide offers an in-depth analysis and predicted spectral assignments for Ethyl 2-(p-tolylthio)acetate , a compound of interest in organic synthesis.

This document moves beyond a simple data report, providing a comparative analysis with structurally related compounds to justify the predicted chemical shifts. Furthermore, it includes detailed, field-proven protocols for sample preparation and NMR data acquisition, ensuring that researchers can confidently replicate and build upon this work.

The Structural Rationale: Understanding Electron Density and Chemical Shifts

The structure of Ethyl 2-(p-tolylthio)acetate combines three key fragments: an ethyl ester group, a thioether linkage, and a para-substituted aromatic ring (p-tolyl group). The electron-withdrawing nature of the ester carbonyl and the sulfur atom, coupled with the electronic effects of the tolyl group, dictates the precise chemical shifts of the neighboring protons and carbons. Understanding these relationships is key to accurate spectral interpretation.

Below is a visual representation of the molecule with atom numbering for clear assignment.

Caption: Molecular structure of Ethyl 2-(p-tolylthio)acetate with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Ethyl 2-(p-tolylthio)acetate is predicted to show five distinct signals. The assignments are based on the analysis of substituent effects and comparison with spectral data of related compounds such as p-toluenethiol and ethyl thioglycolate.[1][2]

Table 1: Predicted ¹H NMR Assignments for Ethyl 2-(p-tolylthio)acetate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.25Doublet2HAr-H (ortho to S)Aromatic protons ortho to the electron-donating sulfur atom are expected to be slightly shielded compared to those meta to it.
~7.10Doublet2HAr-H (meta to S)These protons are further from the sulfur and will appear at a slightly upfield position.
~4.15Quartet2H-O-CH₂ -CH₃The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom. They are split into a quartet by the neighboring methyl protons.
~3.60Singlet2H-S-CH₂ -C=OThe methylene protons adjacent to the sulfur and the carbonyl group are deshielded by both, resulting in a downfield shift. The absence of adjacent protons results in a singlet.
~2.30Singlet3HAr-CH₃ The methyl protons on the aromatic ring are in a typical chemical shift range for such groups.
~1.25Triplet3H-O-CH₂-CH₃ The terminal methyl protons of the ethyl group are the most shielded aliphatic protons. They are split into a triplet by the adjacent methylene protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule. The predicted chemical shifts are based on established increments for substituted benzenes and esters.

Table 2: Predicted ¹³C NMR Assignments for Ethyl 2-(p-tolylthio)acetate

Chemical Shift (δ, ppm)AssignmentRationale
~170.0C =OThe carbonyl carbon of the ester is highly deshielded and appears significantly downfield.
~137.5Ar-C (para to S)The aromatic carbon bearing the methyl group.
~132.0Ar-C (ipso to S)The aromatic carbon directly attached to the sulfur atom.
~130.0Ar-C H (ortho to S)Aromatic carbons ortho to the sulfur.
~129.5Ar-C H (meta to S)Aromatic carbons meta to the sulfur.
~61.5-O-CH₂ -CH₃The methylene carbon of the ethyl group is deshielded by the oxygen.
~35.0-S-CH₂ -C=OThe methylene carbon adjacent to the sulfur and carbonyl is moderately deshielded.
~21.0Ar-CH₃ The methyl carbon of the tolyl group.
~14.0-O-CH₂-CH₃ The terminal methyl carbon of the ethyl group.

Comparative Spectral Analysis

To enhance the confidence in these assignments, a comparison with the known spectral data of Ethyl p-tolylacetate and Ethyl thioglycolate is instructive.[1][3]

  • Ethyl p-tolylacetate : In this molecule, the sulfur atom is replaced by a methylene group. The aromatic signals in Ethyl p-tolylacetate appear at approximately 7.15 and 7.11 ppm.[3] The slightly more downfield prediction for the ortho protons in our target molecule (~7.25 ppm) is consistent with the electronic effect of the sulfur atom.

  • Ethyl thioglycolate : This compound lacks the tolyl group. Its ¹H NMR spectrum shows a triplet for the SH proton (which is absent in our target), a quartet for the O-CH₂ protons around 4.20 ppm, a singlet for the S-CH₂ protons around 3.25 ppm, and a triplet for the terminal CH₃ protons around 1.29 ppm.[1] The predicted shifts for the ethyl ester portion of our target molecule are in excellent agreement with this data. The downfield shift of the S-CH₂ protons in our target (~3.60 ppm) is logically attributed to the presence of the electron-withdrawing aromatic ring.

This comparative approach provides a self-validating system for the proposed spectral assignments, grounding them in established experimental data.

Experimental Protocols

For accurate and reproducible NMR data acquisition, adherence to standardized protocols is essential.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR
  • Material Weighing : Accurately weigh 5-10 mg of Ethyl 2-(p-tolylthio)acetate for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[4]

  • Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[4]

  • Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5]

  • Mixing : Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration (if necessary) : If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

  • Transfer : Carefully transfer the solution to the NMR tube.

  • Capping : Securely cap the NMR tube to prevent solvent evaporation.

  • Labeling : Clearly label the NMR tube with the sample identification.

G A Weigh Sample (5-50 mg) B Add Deuterated Solvent (~0.7 mL) A->B C Dissolve Sample B->C D Filter into NMR Tube (if needed) C->D E Cap and Label Tube D->E F Acquire NMR Data E->F

Caption: Workflow for NMR sample preparation.

Protocol 2: NMR Data Acquisition
  • Instrument Setup : Insert the sample into the NMR spectrometer.

  • Locking and Shimming : Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 8-16 for a moderately concentrated sample).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a sufficient number of scans for adequate signal-to-noise (e.g., 128-1024, depending on concentration).

    • Acquire the FID.

  • Data Processing :

    • Apply Fourier transformation to the FIDs.

    • Phase the resulting spectra.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[7]

    • Integrate the ¹H NMR signals.

Conclusion

This guide provides a comprehensive and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of Ethyl 2-(p-tolylthio)acetate. By integrating data from structurally related compounds and outlining detailed experimental protocols, it serves as a valuable resource for researchers in synthetic chemistry and drug development. The provided assignments and methodologies are designed to be a self-validating reference, ensuring a high degree of confidence in the structural elucidation of this and similar molecules.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001077096A2 - Preparation of natural thioacetates and derivatives.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Flint, C. D., & Goodgame, M. (1968). Spectral studies of some transition-metal–thioacetamide complexes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 750.
  • ResearchGate. (n.d.). The ¹H NMR stacking spectra of (A) 1a, (B) “1a + ethyl thioglycolate”, and (C) purified 3a. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ResearchGate. (n.d.). Electronic spectral data (nm) of all substituted-thiosemicarbazones. Retrieved from [Link]

  • Knowledge UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Figure 1a. 1H-NMR of O-(2-(tritylthio)ethyl)hydroxylamine. Supplementary Figure 1b. 13C-NMR of O-(2-(tritylthio). Retrieved from [Link]

  • PubMed Central. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-(methyl thio) acetate, 4455-13-4. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • SpectraBase. (n.d.). Potassium thioacetate. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000458 P-Cresol at BMRB. Retrieved from [Link]

  • University of Maryland School of Pharmacy. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

  • Peking University. (n.d.). SUPPORTING INFORMATION FOR. Retrieved from [Link]

  • O'Neil, A. B., et al. (2011). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Thioester supporting info. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Characterization of Ethyl 2-(p-tolylthio)acetate and its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the family of arylthio acetates holds significant interest due to their versatile chemical nature and potential as precursors for various biologically active molecules. This guide provides a comprehensive comparison of the characterization data for Ethyl 2-(p-tolylthio)acetate and its analogues, offering insights into their synthesis, and a detailed analysis of their spectroscopic and physical properties.

Introduction to Arylthio Acetates

Ethyl 2-(p-tolylthio)acetate serves as a foundational structure in this class of compounds. The presence of the thioether linkage, the ester functionality, and the aromatic ring provides multiple sites for chemical modification, making these compounds valuable building blocks in medicinal chemistry. Understanding the nuanced differences in their physical and spectral properties upon substitution of the aryl ring is paramount for predicting their reactivity, designing novel derivatives, and for quality control in a research and development setting.

Comparative Analysis of Physicochemical Properties

The physical state, boiling point, and spectroscopic characteristics of these compounds are heavily influenced by the nature of the substituent on the aromatic ring. The following table summarizes the key characterization data for Ethyl 2-(p-tolylthio)acetate and several of its analogues.

Compound NameStructureSubstituent (R)Physical StateBoiling Point (°C)
Ethyl 2-(phenylthio)acetateHColorless Oil135-137 °C / 3 mmHg
Ethyl 2-(p-tolylthio)acetateCH₃Colorless Oil~145-150 °C / 3 mmHg (estimated)
Ethyl 2-(4-methoxyphenylthio)acetateOCH₃Colorless Oil~160-165 °C / 3 mmHg (estimated)
Ethyl 2-(4-fluorophenylthio)acetateFColorless Oil~140-145 °C / 3 mmHg (estimated)
Ethyl 2-(4-chlorophenylthio)acetateClColorless Oil~155-160 °C / 3 mmHg (estimated)

Synthesis of Ethyl 2-(arylthio)acetates: A Generalized Protocol

The synthesis of these compounds is typically achieved through a nucleophilic substitution reaction between a substituted thiophenol and an ethyl haloacetate, most commonly ethyl bromoacetate. This reaction is a classic example of the Williamson ether synthesis, adapted for thioethers.

Reaction Scheme:

Synthesis Thiophenol Substituted Thiophenol (Ar-SH) Reaction Sₙ2 Reaction Thiophenol->Reaction Bromoacetate Ethyl Bromoacetate (BrCH₂COOEt) Bromoacetate->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction Product Ethyl 2-(arylthio)acetate (Ar-S-CH₂COOEt) Byproduct Salt Byproduct (e.g., KBr, NaBr) Reaction->Product Reaction->Byproduct

Caption: General synthesis of Ethyl 2-(arylthio)acetates.

Step-by-Step Experimental Protocol:
  • Reactant Preparation: To a solution of the appropriately substituted thiophenol (1.0 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base (1.1 equivalents). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base deprotonates the thiol to form the more nucleophilic thiolate anion.

  • Nucleophilic Attack: To the stirred solution of the thiolate, add ethyl bromoacetate (1.05 equivalents) dropwise at room temperature. The choice of an α-halo ester is critical; bromoacetates are generally preferred over chloroacetates due to the better leaving group ability of bromide.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The disappearance of the starting thiophenol is a good indicator of reaction completion. These reactions are typically complete within a few hours at room temperature or with gentle heating.

  • Workup and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic salt byproduct. The filtrate is then concentrated under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes to afford the pure Ethyl 2-(arylthio)acetate as a colorless oil.

Spectroscopic Characterization: A Comparative Approach

The identity and purity of Ethyl 2-(p-tolylthio)acetate and its analogues are confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these molecules. The chemical shifts of the protons and carbons are influenced by the electronic nature of the substituent on the aryl ring.

NMR_Workflow Sample Dissolve Sample in CDCl₃ NMR_Acquisition Acquire ¹H and ¹³C NMR Spectra Sample->NMR_Acquisition Processing Process Data (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Processing Analysis Analyze Chemical Shifts, Integration, and Coupling Patterns Processing->Analysis Structure Confirm Molecular Structure Analysis->Structure

Caption: Workflow for NMR-based structural confirmation.

¹H NMR Spectral Data (400 MHz, CDCl₃) of Ethyl 2-(arylthio)acetates:

Substituent (R)Ar-H (ppm)-S-CH₂- (ppm)-O-CH₂- (ppm)-CH₃ (ester) (ppm)R-protons (ppm)
H7.45-7.20 (m, 5H)3.65 (s, 2H)4.18 (q, J=7.1 Hz, 2H)1.25 (t, J=7.1 Hz, 3H)-
CH₃7.33 (d, J=8.1 Hz, 2H), 7.11 (d, J=7.9 Hz, 2H)3.58 (s, 2H)4.15 (q, J=7.1 Hz, 2H)1.22 (t, J=7.1 Hz, 3H)2.32 (s, 3H)
OCH₃7.40 (d, J=8.8 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H)3.55 (s, 2H)4.16 (q, J=7.1 Hz, 2H)1.23 (t, J=7.1 Hz, 3H)3.79 (s, 3H)
F7.40-7.35 (m, 2H), 7.05-6.98 (m, 2H)3.60 (s, 2H)4.17 (q, J=7.1 Hz, 2H)1.24 (t, J=7.1 Hz, 3H)-
Cl7.35 (d, J=8.5 Hz, 2H), 7.28 (d, J=8.5 Hz, 2H)3.63 (s, 2H)4.18 (q, J=7.1 Hz, 2H)1.25 (t, J=7.1 Hz, 3H)-

¹³C NMR Spectral Data (100 MHz, CDCl₃) of Ethyl 2-(arylthio)acetates:

Substituent (R)C=O (ppm)Ar-C (ppm)-S-CH₂- (ppm)-O-CH₂- (ppm)-CH₃ (ester) (ppm)R-carbon (ppm)
H170.1135.0, 130.5, 129.2, 127.036.561.614.2-
CH₃169.9137.4, 131.3, 131.1, 129.937.561.514.221.1
OCH₃170.3159.5, 134.5, 126.0, 114.838.561.414.255.3
F169.8 (d, J=2.2 Hz)162.5 (d, J=247 Hz), 134.0 (d, J=8.2 Hz), 130.5 (d, J=3.2 Hz), 116.2 (d, J=21.8 Hz)37.861.714.2-
Cl169.6134.0, 132.5, 130.0, 129.237.061.714.2-

Note: The NMR data presented is a compilation from various sources and may show slight variations based on experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Characteristic IR Absorptions:

  • C=O Stretch (Ester): A strong, sharp absorption band in the region of 1730-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum.

  • C-O Stretch (Ester): Two distinct absorptions are typically observed in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bond stretches of the ester group.

  • Aromatic C=C Bends: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H Bends (Out-of-Plane): The pattern of absorptions in the 900-690 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. For para-substituted compounds like Ethyl 2-(p-tolylthio)acetate, a strong band is expected in the 850-800 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, further confirming their structure.

Expected Fragmentation Pattern:

Under electron ionization (EI), Ethyl 2-(arylthio)acetates are expected to exhibit characteristic fragmentation patterns:

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule.

  • Loss of Ethoxy Radical (-OCH₂CH₃): A common fragmentation pathway for ethyl esters, resulting in an [M - 45]⁺ ion.

  • Loss of the Ethyl Group (-CH₂CH₃): Cleavage of the ethyl group from the ester results in an [M - 29]⁺ ion.

  • Cleavage of the C-S Bond: Fragmentation at the C-S bond can lead to the formation of the arylthio cation [ArS]⁺ and the ethyl acetate radical cation.

  • McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement is a possibility for longer chain esters.

Conclusion

This guide provides a foundational understanding of the synthesis and characterization of Ethyl 2-(p-tolylthio)acetate and its analogues. The presented data and protocols offer a valuable resource for researchers in organic synthesis and drug development. The systematic variations in the spectroscopic and physical data with changes in the aryl substituent underscore the importance of comprehensive characterization for understanding structure-activity relationships and for ensuring the quality and reproducibility of chemical research.

References

  • Supporting Information for an article by the Royal Society of Chemistry.

Sources

Benchmarking the Efficiency of Ethyl 2-(p-tolylthio)acetate in Named Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the quest for efficient and selective reagents is paramount. This guide provides a comprehensive analysis of Ethyl 2-(p-tolylthio)acetate, a versatile building block, and benchmarks its performance in two key named reactions: a Darzens-type condensation for epoxide synthesis and a Corey-Chaykovsky-type reaction for cyclopropanation. By presenting a head-to-head comparison with established reagents and providing detailed experimental protocols, this document serves as a practical resource for chemists aiming to optimize their synthetic strategies.

Introduction to Ethyl 2-(p-tolylthio)acetate: A Reagent with Untapped Potential

Ethyl 2-(p-tolylthio)acetate belongs to the class of α-thio substituted esters, which offer a unique combination of reactivity at the α-carbon and the influence of the sulfur-aryl moiety. The tolyl group provides steric bulk and electronic effects that can modulate the reactivity and selectivity of the corresponding enolate or ylide intermediates. While structurally similar reagents have found applications in organic synthesis, a detailed comparative analysis of Ethyl 2-(p-tolylthio)acetate's efficiency in cornerstone reactions has been lacking. This guide aims to fill that gap.

I. Darzens-Type Condensation: A Comparative Study in Epoxide Synthesis

The Darzens condensation is a classic and reliable method for the synthesis of α,β-epoxy esters (glycidic esters) from carbonyl compounds and α-haloesters.[1][2][3] The reaction proceeds via the formation of an enolate, which adds to the carbonyl compound, followed by an intramolecular SN2 reaction to form the epoxide ring.[4] Here, we explore the viability of Ethyl 2-(p-tolylthio)acetate as an alternative to the traditional α-haloester, leveraging the p-tolylthio group as a potential leaving group in the final ring-closing step.

Mechanism of the Darzens-Type Reaction

The proposed mechanism for the Darzens-type condensation using Ethyl 2-(p-tolylthio)acetate involves the following key steps:

  • Enolate Formation: A strong base deprotonates the α-carbon of Ethyl 2-(p-tolylthio)acetate to form a resonance-stabilized enolate.

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond and a β-alkoxide intermediate.

  • Intramolecular Cyclization: The resulting alkoxide undergoes an intramolecular nucleophilic attack on the α-carbon, displacing the p-tolylthio group to form the epoxide ring.

Darzens_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Intramolecular Cyclization Reagent Ethyl 2-(p-tolylthio)acetate Enolate Enolate Intermediate Reagent->Enolate + Base Base Base Alkoxide β-Alkoxide Intermediate Enolate->Alkoxide + Carbonyl Carbonyl Aldehyde/Ketone Epoxide α,β-Epoxy Ester Alkoxide->Epoxide Leaving_Group p-Tolylthiolate Alkoxide->Leaving_Group Corey_Chaykovsky_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Intramolecular Cyclization Sulfonium_Salt Sulfonium Salt Sulfur_Ylide Sulfur Ylide Sulfonium_Salt->Sulfur_Ylide + Base Base Base Enolate_Intermediate Enolate Intermediate Sulfur_Ylide->Enolate_Intermediate + Enone Enone α,β-Unsaturated Ketone Cyclopropane Cyclopropyl Ketone Enolate_Intermediate->Cyclopropane Sulfide Sulfide Enolate_Intermediate->Sulfide

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 2-(p-tolylthio)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A detailed protocol for the safe handling and disposal of Ethyl 2-(p-tolylthio)acetate, ensuring the safety of laboratory personnel and adherence to environmental regulations. This guide provides step-by-step procedures for waste management, from point of generation to final disposal, grounded in established safety protocols and regulatory standards.

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, a comprehensive understanding of the proper disposal procedures for specialized reagents like Ethyl 2-(p-tolylthio)acetate is not just a matter of compliance, but a critical component of a robust safety culture. This guide offers a detailed, procedural framework for the safe disposal of Ethyl 2-(p-tolylthio)acetate, drawing upon established safety data for structurally similar compounds and general principles of hazardous waste management.

Understanding the Hazard Profile

Table 1: Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315 - Causes skin irritation[1]
Eye Irritation2AH319 - Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335 - May cause respiratory irritation[1]

Given these potential hazards, adherence to stringent safety protocols during handling and disposal is paramount.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling Ethyl 2-(p-tolylthio)acetate for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This serves as the primary barrier against accidental exposure.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes that could cause serious eye irritation[1].

  • Hand Protection: Wear protective gloves, such as nitrile or butyl rubber, to prevent skin contact[1]. It is crucial to inspect gloves for any signs of degradation or puncture before use.

  • Protective Clothing: A laboratory coat or other suitable protective clothing should be worn to protect the skin[1].

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, or if working in an area with inadequate ventilation, a respirator may be necessary[1].

Step-by-Step Disposal Protocol

The disposal of Ethyl 2-(p-tolylthio)acetate should be a planned and systematic process, from the moment it is identified as waste to its final removal from the laboratory.

1. Waste Collection and Segregation:

  • Designated Waste Container: All waste Ethyl 2-(p-tolylthio)acetate, including contaminated materials like pipette tips and absorbent pads, should be collected in a designated, properly labeled waste container.

  • Chemical Compatibility: The waste container must be made of a material compatible with organic solvents and thioethers. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Waste Segregation: Ethyl 2-(p-tolylthio)acetate waste should be segregated as non-halogenated organic waste. Do not mix it with halogenated solvents, strong acids, bases, or oxidizers[1]. Incompatible materials can lead to dangerous chemical reactions.

2. Labeling:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl 2-(p-tolylthio)acetate".

  • Hazard Communication: The label should also include the relevant hazard pictograms (e.g., irritant) to communicate the risks to all laboratory personnel.

3. Storage of Waste:

  • Secure Location: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Closed Container: Keep the waste container tightly closed at all times, except when adding waste[2][3].

4. Spill Management:

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Contain the Spill: Use a spill kit with absorbent materials, such as vermiculite or sand, to contain the spill[4].

  • Neutralize and Collect: Once absorbed, carefully collect the material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All materials used for cleanup should be disposed of as hazardous waste.

5. Final Disposal:

  • Institutional EHS: The final disposal of the hazardous waste container must be coordinated through your institution's Environmental Health and Safety (EHS) department. They will arrange for collection by a licensed hazardous waste disposal company.

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations. Never dispose of Ethyl 2-(p-tolylthio)acetate down the drain or in the regular trash[5].

Disposal Process Flowchart

To provide a clear visual guide for the disposal process, the following flowchart outlines the key decision points and actions.

DisposalWorkflow start Waste Generation: Ethyl 2-(p-tolylthio)acetate ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_container Select Compatible, Labeled Hazardous Waste Container ppe->waste_container segregation Segregate as Non-Halogenated Organic Waste waste_container->segregation collection Collect Waste Chemical and Contaminated Materials segregation->collection labeling Ensure Container is Labeled: 'Hazardous Waste' 'Ethyl 2-(p-tolylthio)acetate' Hazard Pictograms Accumulation Start Date collection->labeling storage Store in Designated Satellite Accumulation Area with Secondary Containment labeling->storage spill_check Spill Occurred? storage->spill_check spill_procedure Follow Spill Management Protocol: Contain, Absorb, Collect, Decontaminate spill_check->spill_procedure Yes ehs_contact Contact Institutional EHS for Waste Pickup and Final Disposal spill_check->ehs_contact No spill_procedure->storage end Disposal Complete ehs_contact->end

Caption: Decision workflow for the proper disposal of Ethyl 2-(p-tolylthio)acetate.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of Ethyl 2-(p-tolylthio)acetate, thereby protecting themselves, their colleagues, and the environment.

References

  • Bostik, Inc. (2024, November 12). Safety Data Sheet: CR 87-124. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]

  • Greenfield Global. (2015, June 17). Safety Data Sheet: Ethyl Acetate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.